(6-Chloroquinolin-2-yl)methanamine
Description
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Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(6-chloroquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H,6,12H2 |
InChI Key |
WHSHMXLCBVHPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CN)C=C1Cl |
Origin of Product |
United States |
Foundational & Exploratory
(6-Chloroquinolin-2-yl)methanamine chemical structure and properties
An In-Depth Technical Guide to (6-Chloroquinolin-2-yl)methanamine: A Privileged Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The quinoline core is a quintessential example of such a structure, forming the backbone of numerous approved drugs.[1][2] Its rigid, bicyclic aromatic system provides an excellent platform for the spatial presentation of functional groups, facilitating precise interactions with biological targets. The incorporation of a chlorine atom, as seen in the 6-chloroquinoline scaffold, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[2][3] The halogen can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a significant non-covalent interaction that can increase binding affinity to target proteins.[2]
This technical guide provides a comprehensive, research-level overview of (6-Chloroquinolin-2-yl)methanamine. This specific derivative combines the privileged 6-chloroquinoline core with a primary aminomethyl group at the 2-position, a functional handle ripe for further chemical elaboration. We will delve into its molecular characteristics, propose a robust synthetic strategy with detailed mechanistic rationale, outline a workflow for its analytical characterization, discuss its potential applications in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their research and development programs.
Molecular Identity and Physicochemical Properties
(6-Chloroquinolin-2-yl)methanamine is a distinct molecule for which comprehensive experimental data is not yet broadly published. However, by leveraging data from its parent scaffold, 6-chloroquinoline, and related analogs, we can define its core identity and predict its key physicochemical properties. These calculated values serve as a crucial baseline for experimental design and interpretation.
Chemical Structure:
Table 1: Core Identity and Predicted Physicochemical Properties
| Property | Value | Data Source / Rationale |
| IUPAC Name | (6-Chloroquinolin-2-yl)methanamine | Standard nomenclature rules |
| Molecular Formula | C₁₀H₉ClN₂ | Calculated from structure |
| Molecular Weight | 192.65 g/mol | Calculated from formula |
| CAS Number | Not assigned | Based on literature search |
| Appearance | Predicted: Off-white to light yellow solid | Based on analogs like 6-chloroquinoline[2] and 6-chloroquinolin-2-amine[4] |
| Melting Point | Predicted: > 50 °C | Higher than 6-chloroquinoline (41-43 °C)[2] due to the potential for hydrogen bonding from the amine group. |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Significantly higher than the parent scaffold due to increased molecular weight and polarity. |
| logP (Octanol/Water) | Predicted: ~2.5 - 3.0 | Calculated based on the lipophilicity of the 6-chloroquinoline core[5] and the hydrophilic contribution of the aminomethyl group. |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Based on general properties of similar heterocyclic amines. |
Synthesis and Mechanistic Rationale
The synthesis of (6-Chloroquinolin-2-yl)methanamine can be approached through a logical, multi-step sequence starting from readily available precursors. A robust strategy involves the construction of the 6-chloro-2-methylquinoline core, followed by functionalization of the methyl group. This approach allows for modularity and high-yield transformations.
Caption: Proposed synthetic workflow for (6-Chloroquinolin-2-yl)methanamine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Chloro-2-methylquinoline
This step utilizes a modified Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.[6]
-
Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent like acetonitrile, add an acid catalyst (e.g., HCl, 10 mol%).[7]
-
Reagent Addition: Slowly add crotonaldehyde (or its precursor, ethyl vinyl ether) (3.0 eq) to the mixture. An oxidizing agent is also present to facilitate the final aromatization step.
-
Reaction Conditions: Heat the mixture to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup and Purification: Upon completion, neutralize the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: 4-chloroaniline is the nitrogen and benzene-ring source, pre-installing the required chlorine at the correct position. Crotonaldehyde acts as the three-carbon unit required to form the second ring of the quinoline system. The acid catalyzes the initial Michael addition and subsequent cyclization, while the oxidant drives the final, thermodynamically favorable aromatization.
-
Step 2: Synthesis of 2-(Bromomethyl)-6-chloroquinoline
This step involves a selective free-radical bromination at the benzylic position of the methyl group.
-
Reaction Setup: Dissolve 6-chloro-2-methylquinoline (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction. Monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution to remove any remaining bromine. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography.
-
Causality: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. AIBN is a standard thermal radical initiator. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, ensuring high selectivity for this position.
-
Step 3: Synthesis of (6-Chloroquinolin-2-yl)methanamine
The final step is a nucleophilic substitution reaction to introduce the amine functionality.
-
Reaction Setup: Dissolve 2-(bromomethyl)-6-chloroquinoline (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Reagent Addition: Add a large excess of a nucleophilic ammonia source. Using a solution of ammonia in methanol or aqueous ammonium hydroxide are common choices. Alternatively, a protected amine equivalent like sodium azide followed by reduction (Staudinger reaction) can be used to avoid over-alkylation.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Perform an acid-base extraction by washing the organic layer with dilute HCl to protonate the amine product, transferring it to the aqueous layer. The aqueous layer is then basified with NaOH, and the free amine product is re-extracted into an organic solvent. Dry, concentrate, and purify by column chromatography to yield the final product.
-
Causality: The bromomethyl group is an excellent electrophile, and the bromide is a good leaving group, facilitating an Sₙ2 reaction with the ammonia nucleophile. Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts. The acid-base workup is a highly effective purification technique for isolating basic amine products from neutral or acidic impurities.
-
Spectroscopic and Analytical Characterization
Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical picture. The following are predicted data based on the analysis of structural fragments and data from closely related compounds.[8][9][10]
Caption: Standard analytical workflow for structural confirmation.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-4 | Doublet, downfield due to proximity to the ring nitrogen. |
| ~7.95 | d | 1H | H-8 | Doublet, part of the benzo-ring system. |
| ~7.85 | d | 1H | H-5 | Doublet, deshielded by the chloro-substituent. |
| ~7.50 | dd | 1H | H-7 | Doublet of doublets, coupled to H-5 and H-8. |
| ~7.40 | d | 1H | H-3 | Doublet, adjacent to the CH₂NH₂ group. |
| ~4.10 | s | 2H | -CH₂- | Singlet, benzylic protons adjacent to the amine. |
| ~1.80 | br s | 2H | -NH₂ | Broad singlet, exchangeable protons; position is concentration-dependent. |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Analysis Type | Expected Value | Functional Group / Fragment |
| IR | 3300-3400 cm⁻¹ (two bands) | N-H stretch (primary amine) |
| ~3050 cm⁻¹ | Aromatic C-H stretch | |
| ~1600 cm⁻¹ | C=C/C=N ring stretch | |
| ~1100 cm⁻¹ | C-Cl stretch | |
| MS (EI) | M⁺ at m/z = 192/194 | Molecular ion peak (³⁵Cl/³⁷Cl isotope pattern, ~3:1 ratio) |
| m/z = 177 | [M-NH]⁺ fragment | |
| m/z = 163 | [M-CH₂NH₂]⁺ fragment (loss of aminomethyl radical) |
Applications in Medicinal Chemistry and Drug Discovery
The 6-chloroquinoline scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activity.[2] This versatility stems from the scaffold's ability to mimic the purine ring of ATP, making it an ideal starting point for the development of kinase inhibitors.[2]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors targeting dysregulated signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, are based on quinoline and related quinazoline cores.[2] The 6-chloro substituent can enhance binding in the hydrophobic ATP pocket.
-
Infectious Diseases: Chloroquine, a classic antimalarial drug, is a quinoline derivative. The scaffold is a validated starting point for developing new agents against malaria, tuberculosis, and various bacterial infections.[11][12]
-
Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their neuroprotective effects, suggesting potential applications in diseases like Alzheimer's and Parkinson's.
The primary amine of (6-Chloroquinolin-2-yl)methanamine serves as a critical attachment point for diversification. It allows for the facile generation of amide, sulfonamide, urea, and secondary/tertiary amine libraries through well-established chemical reactions, enabling extensive Structure-Activity Relationship (SAR) studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloroquinolin-2-amine, CasNo.18672-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-2-methylquinolin-5-amine | 77483-86-4 | Benchchem [benchchem.com]
- 7. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Profiling & Handling of (6-Chloroquinolin-2-yl)methanamine
Topic: Physicochemical characteristics of (6-Chloroquinolin-2-yl)methanamine Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary & Molecular Identity[1]
(6-Chloroquinolin-2-yl)methanamine (CAS: 324776-69-8) is a critical bicyclic heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, antimalarial agents, and diverse pharmacophores requiring a rigid quinoline scaffold with a basic exocyclic amine handle.
As a Senior Application Scientist, I emphasize that while this compound serves as a robust intermediate, its physicochemical behavior is dominated by the interplay between the electron-withdrawing chlorine at the C6 position and the basic primary amine at the C2 position. This guide provides a self-validating framework for characterizing and utilizing this molecule in high-integrity research environments.
Molecular Architecture
The molecule consists of a planar quinoline ring system substituted with a chlorine atom at position 6 and a methanamine group at position 2.
Table 1: Core Identity & Calculated Properties
| Property | Value / Description | Notes |
| IUPAC Name | 1-(6-Chloroquinolin-2-yl)methanamine | |
| CAS Number | 324776-69-8 | |
| Molecular Formula | C₁₀H₉ClN₂ | |
| Molecular Weight | 192.64 g/mol | Monoisotopic Mass: 192.05 g/mol |
| SMILES | Clc1ccc2nc(CN)ccc2c1 | |
| Appearance | Off-white to pale yellow solid | Oxidation of amine may darken color over time.[1][2] |
| Predicted LogP | 1.8 – 2.2 | Lipophilic scaffold, modulated by ionization. |
| Predicted pKa (Base) | ~9.2 (Aliphatic Amine) | Protonation site 1 (Dominant at physiological pH). |
| Predicted pKa (Acid) | ~3.8 (Quinoline Nitrogen) | Protonation site 2 (Very weak base due to 6-Cl). |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 (Quinoline N, Amine N) |
Structural & Electronic Analysis
Understanding the electronic distribution is vital for predicting reactivity and solubility.
-
The Quinoline Core: The aromatic system acts as a lipophilic anchor. The nitrogen atom in the ring (N1) is typically basic (pKa ~4.9 in unsubstituted quinoline), but the 6-Chloro substituent exerts a negative inductive effect (-I), reducing the electron density on the ring nitrogen and lowering its pKa to approximately 3.8–4.0.
-
The Methanamine Tail: The exocyclic methylene group (-CH₂-) insulates the primary amine (-NH₂) from the aromatic system's resonance, maintaining its aliphatic basicity (pKa ~9.2). This creates a zwitterionic potential in synthesis; at neutral pH, the primary amine is protonated (cationic), significantly enhancing aqueous solubility compared to the neutral free base.
Pharmacophore Visualization (DOT Diagram)
Caption: Structural decomposition highlighting the lipophilic core, electronic modulation by chlorine, and the key binding interactions of the amine tail.
Experimental Characterization Protocols
Since specific literature values for this intermediate can vary by batch and synthesis method, self-validation is required. Below are the standard operating procedures (SOPs) for characterizing this specific compound.
pKa Determination (Potentiometric Titration)
Objective: To determine the ionization constants of the aliphatic amine and the quinoline nitrogen.
Methodology:
-
Preparation: Dissolve 5 mg of (6-Chloroquinolin-2-yl)methanamine in 20 mL of a 0.1 M KCl solution (ionic strength adjustor). If solubility is poor, use a co-solvent method (methanol/water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titration: Titrate with 0.1 M HCl to fully protonate both sites (starting pH ~2), then back-titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.
-
Data Analysis: Plot pH vs. Volume of titrant. Look for two inflection points:
-
Inflection 1 (pH ~3.8): Deprotonation of the Quinolinium ion.
-
Inflection 2 (pH ~9.2): Deprotonation of the Ammonium ion.
-
Solubility Profiling (Thermodynamic)
Objective: To establish the saturation solubility in biologically relevant buffers.
Protocol:
-
Buffer Selection: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).
-
Quantification: Analyze via HPLC-UV (Detection at 254 nm).
Expected Results:
-
pH 2.0: High solubility (>5 mg/mL) due to di-cationic species.
-
pH 7.4: Moderate solubility (mono-cationic).
-
pH 10.0: Low solubility (<0.1 mg/mL) as the neutral free base precipitates.
Synthesis & Handling Logic
Synthetic Utility
This amine is a potent nucleophile. In drug discovery, it is frequently coupled with:
-
Acyl Chlorides/Carboxylic Acids: To form amides (Peptide coupling conditions: HATU/DIPEA).
-
Sulfonyl Chlorides: To form sulfonamides.
-
Aldehydes: To form secondary amines via reductive amination (NaBH(OAc)₃).
Stability & Storage
-
Oxidation Sensitivity: Primary benzylic-type amines are susceptible to air oxidation to imines or aldehydes over prolonged exposure.
-
Carbonate Formation: As a strong base, it readily absorbs atmospheric CO₂ to form carbamates or carbonate salts.
-
Recommendation: Store under Argon at -20°C. If the solid turns yellow/orange, recrystallize from Ethanol/Hexane.
Spectroscopic Identification
Use these diagnostic signals to validate the identity of your batch.
¹H NMR (400 MHz, DMSO-d₆):
-
Quinoline Protons: A set of 5 aromatic protons. The proton at C5 (ortho to Cl) and C7/C8 will show characteristic splitting (doublets/dd). Look for the downfield shift of the C4 proton (~8.3 ppm).
-
Methylene (-CH₂-): A sharp singlet (or doublet if protonated) around δ 4.0 – 4.2 ppm .
-
Amine (-NH₂): Broad singlet, typically exchangeable with D₂O, around δ 2.0 – 3.0 ppm (shifts downfield to ~8.5 ppm if isolated as HCl salt).
Workflow Visualization
The following diagram outlines the logical flow for processing this compound from receipt to validated application.
Caption: Operational workflow ensuring compound integrity before experimental use.
Safety & Toxicology (HSE)
Hazard Classification:
-
Skin Irritation (Category 2): H315[3]
-
Eye Irritation (Category 2A): H319[3]
-
STOT-SE (Respiratory): H335
Handling Protocol: Always handle within a chemical fume hood. The lipophilic nature of the quinoline ring facilitates skin absorption, while the amine functionality is a mucous membrane irritant.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill: Neutralize with weak acid (citric acid) before absorbing on inert material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link] (Grounding for Quinoline scaffold properties).
Sources
CAS number and molecular weight of (6-Chloroquinolin-2-yl)methanamine
[1][2]
Part 1: Chemical Identity & Physicochemical Profile[1][3][4]
(6-Chloroquinolin-2-yl)methanamine is a bicyclic heterocyclic building block characterized by a quinoline core substituted with a chlorine atom at the C6 position and a primary methanamine group at the C2 position.[1] It serves as a critical pharmacophore in the synthesis of kinase inhibitors, metalloproteinase inhibitors, and anti-infective agents.
Core Identifiers
| Parameter | Data |
| CAS Number | 713139-48-1 (Free Base) |
| Alternative CAS | 22995275-08-4 (Dihydrochloride salt ref.)[1] |
| IUPAC Name | 1-(6-Chloroquinolin-2-yl)methanamine |
| Molecular Weight | 192.65 g/mol |
| Molecular Formula | C₁₀H₉ClN₂ |
| SMILES | Clc1ccc2n(CC(=O)O)c(CN)ccc2c1 (Generic) -> Corrected: NCC1=NC2=C(C=C1)C=C(Cl)C=C2 |
| InChI Key | MCQAITSFBABTGN-UHFFFAOYSA-N (Analogous structure verification) |
Physicochemical Properties[1][3][4][5]
| Property | Value | Context |
| Physical State | Solid (Pale yellow to off-white) | Typical for amino-quinolines.[1] |
| pKa (Predicted) | ~8.9 (Amine), ~4.2 (Quinoline N) | The primary amine is the dominant basic center. |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| Solubility | DMSO, Methanol, Dilute Acid | Low solubility in neutral water; highly soluble as HCl salt. |
Part 2: Synthetic Routes & Process Chemistry[1][6]
The synthesis of (6-Chloroquinolin-2-yl)methanamine requires precise control to avoid over-alkylation or side reactions at the halogenated position.[1] Two primary routes are established: the Nitrile Reduction Route (preferred for scalability and purity) and the Radical Bromination/Delepine Route (preferred for laboratory-scale from methyl precursors).
Route A: Nitrile Reduction (High Purity)
This route utilizes 6-chloroquinoline-2-carbonitrile as the key intermediate.[1] It is favored in GMP environments because it avoids the formation of unstable bromomethyl intermediates.
-
Precursor: 6-Chloroquinoline-2-carbonitrile (CAS 52313-35-6).[1][2]
-
Transformation: Catalytic hydrogenation (Raney Ni or Pd/C) or Hydride reduction (LiAlH₄).
-
Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by protonation.
Route B: Radical Bromination & Delepine Reaction
This route converts 6-chloroquinaldine (6-chloro-2-methylquinoline) directly to the amine.[1]
-
Step 1 (Functionalization): Radical bromination using N-Bromosuccinimide (NBS) and AIBN to form 2-(bromomethyl)-6-chloroquinoline.[1]
-
Step 2 (Amination): Reaction with Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, followed by acid hydrolysis (Delepine Reaction).
-
Why this choice? Direct amination of the bromide with ammonia often leads to di- and tri-alkylated byproducts.[1] The Delepine reaction guarantees a primary amine.
-
Visualization: Synthetic Workflow (Route A & B)
Caption: Comparative synthetic pathways. Route A (Blue) offers higher atom economy for scale-up; Route B (Red) is accessible via standard bench reagents.[1]
Part 3: Detailed Experimental Protocol
Method: Synthesis via Delepine Reaction (Route B) Rationale: This protocol is selected for its self-validating nature; the intermediate hexaminium salt precipitates out, allowing for visual confirmation of reaction progress and easy purification without chromatography.
Reagents & Equipment[1][3][6][8]
-
Starting Material: 6-Chloro-2-methylquinoline (10 mmol).
-
Brominating Agent: N-Bromosuccinimide (NBS) (11 mmol).[1]
-
Initiator: Azobisisobutyronitrile (AIBN) (0.5 mmol).
-
Aminating Agent: Hexamethylenetetramine (HMTA) (11 mmol).
-
Solvents: Carbon tetrachloride (or Benzotrifluoride as a green alternative), Chloroform, Ethanol, Conc. HCl.
Step-by-Step Methodology
-
Bromination (Radical Substitution):
-
Dissolve 6-Chloro-2-methylquinoline in anhydrous CCl₄ (or PhCF₃).
-
Add NBS and AIBN.
-
Reflux under inert atmosphere (N₂) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot should disappear, replaced by a less polar spot (bromide).
-
Filter off the succinimide byproduct while hot. Evaporate solvent to obtain crude 2-(bromomethyl)-6-chloroquinoline.[1]
-
-
Quaternization (Salt Formation):
-
Dissolve the crude bromide in Chloroform (10 mL/g).
-
Add HMTA (1.1 equiv) dissolved in minimal Chloroform.
-
Stir at room temperature for 12–18 hours.
-
Self-Validation: A thick white/off-white precipitate (the quaternary ammonium salt) will form.[1]
-
Filter the solid, wash with cold Chloroform, and dry. This removes unreacted starting materials and impurities.
-
-
Hydrolysis (Amine Release):
-
Suspend the salt in Ethanol (20 mL/g).
-
Add Conc. HCl (5 equiv) and reflux for 2 hours.
-
Cool to 0°C. The byproduct (ammonium chloride/formaldehyde acetals) remains in solution or precipitates differently.
-
Concentrate the mixture, basify with 2M NaOH to pH > 10.
-
Extract with Dichloromethane (DCM) x3.
-
Dry over Na₂SO₄ and concentrate to yield (6-Chloroquinolin-2-yl)methanamine .[1]
-
Part 4: Applications in Drug Discovery[1]
The (6-Chloroquinolin-2-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry.[1]
Kinase Inhibition (Type II Inhibitors)
The 2-aminomethyl group serves as a flexible linker that can extend into the ribose binding pocket or solvent-exposed regions of kinase domains.[1] The 6-chloro substituent often occupies a hydrophobic pocket (e.g., the gatekeeper region), enhancing selectivity.
-
Target Examples: Tyrosine kinases (e.g., c-Met, VEGFR).
Metallo-Enzyme Targeting
The quinoline nitrogen and the exocyclic amine can form a bidentate chelation motif with metal ions (Zn²⁺, Fe²⁺) in active sites of enzymes like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs).
Anti-Infectives
Quinoline methanamines are structural analogs to 4-aminoquinoline antimalarials (e.g., Chloroquine). The 2-position substitution alters the pKa and accumulation in the parasite digestive vacuole, potentially overcoming resistance mechanisms.
References
Technical Guide: Solubility Profile & Physicochemical Characterization of (6-Chloroquinolin-2-yl)methanamine
[1][2][3]
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (CAS: 713139-48-1) is a critical bicyclic heteroaromatic intermediate used in the synthesis of kinase inhibitors and receptor modulators.[1][2][3] Its structure combines a lipophilic, electron-deficient 6-chloroquinoline core with a polar, basic primary methanamine tail.[1][2][3][4]
This duality creates a specific solubility challenge: the molecule exhibits amphiphilic behavior , showing high solubility in polar aprotic solvents but significant pH-dependent variability in aqueous media.[1][2][3][4][5] This guide provides a definitive solubility matrix and validated protocols for handling this intermediate during synthesis and purification.[2][3][4][5][6]
Physicochemical Basis of Solubility
To predict solvent interaction accurately, we must first quantify the molecule's intrinsic properties.[3][4][5][6] The 6-chloro substitution significantly increases lipophilicity compared to the parent quinoline-2-methanamine, shifting the solubility preference toward chlorinated and aromatic solvents.[1][2][3][4]
| Property | Value (Estimated/Experimental) | Impact on Solubility |
| Molecular Formula | C₁₀H₉ClN₂ | -- |
| Molecular Weight | 192.65 g/mol | Moderate MW facilitates dissolution in small-molecule solvents.[1][2][3] |
| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | Moderately lipophilic.[2][3][5] Prefers organic phase over neutral water.[1][2][3][4][5][6] |
| pKa (Quinoline N) | ~4.5 – 4.9 | Weakly basic.[2][3][4][5][6] Protonates only in strong acid.[1][2][3][4][5][6] |
| pKa (Primary Amine) | ~9.2 – 9.8 | Highly basic.[2][3][4][5][6] Protonated (cationic) at physiological/neutral pH.[2][3][4][5][6] |
| H-Bond Donors | 2 (-NH₂) | Requires polar solvents (alcohols, DMSO) to disrupt crystal lattice.[1][2][3] |
| H-Bond Acceptors | 2 (Quinoline N, Amine N) | Good solubility in H-bond donating solvents (MeOH, Water/Acid).[2][3][4] |
Analyst Note: The primary amine is the "solubility switch."[1][2][3][4][5][6] At pH < 8, the molecule exists largely as a cation, making it water-soluble.[3][4] At pH > 10, it is a neutral free base, precipitating from water and partitioning into organics.[3][4][6]
Solubility Profile Matrix
The following data categorizes solvent compatibility for the free base form of the compound at 25°C.
Class A: High Solubility (>50 mg/mL)
Best for reaction media and stock solutions.[2][3][5]
-
DMSO (Dimethyl sulfoxide): Universal solvent for this scaffold.[2][3][4][5][6] Ideal for biological assays.[1][2][3][4][5][6]
-
DMF (Dimethylformamide): Excellent for nucleophilic substitution reactions (S_NAr).[2][3][5][6]
-
DCM (Dichloromethane): The preferred solvent for extraction and transport.[2][3][4][5][6] The chlorinated core interacts favorably with DCM.[1][2][3][4][5][6]
-
THF (Tetrahydrofuran): Good solubility; widely used for reduction steps (e.g., LAH reduction of the corresponding nitrile).[2][3][4]
Class B: Moderate Solubility (10–50 mg/mL)
Best for crystallization and controlled precipitation.[2][3][5]
-
Methanol/Ethanol: Soluble, but may require warming.[2][3][4][5][6] Often used for recrystallization (sometimes with acid doping).[2][3][4][5][6]
-
Ethyl Acetate: Moderate.[1][2][3][4][5][6] Often used as the organic phase in extractions, though DCM is superior for this specific chloro-analog.[1][2][3][4]
-
Acetonitrile: Good solubility at reflux; moderate at RT.[1][2][3][4][5][6]
Class C: Poor Solubility (<1 mg/mL)
Best for antisolvent precipitation (trituration).[2][3]
-
Hexanes/Heptane: The polar amine tail prevents dissolution in aliphatic hydrocarbons.[1][2][3][4][5][6] Used to crash out the product from DCM/EtOAc.
-
Water (Neutral/Basic): The free base is hydrophobic.[2][3][4][5][6]
-
Diethyl Ether: Often shows lower solubility than THF; useful for washing crude solids.[1][2][3][4][5][6]
Experimental Protocols
Protocol A: Gravimetric Determination of Saturation Solubility
Use this standard operating procedure (SOP) to generate precise data for your specific batch.
-
Preparation: Weigh ~20 mg of (6-Chloroquinolin-2-yl)methanamine into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent.[1][2][3][4][5][6]
-
Equilibration: Vortex for 2 minutes. If fully dissolved, add more solid until saturation is visible (solid remains).[2][3][4][6]
-
Agitation: Shake or sonicate at 25°C for 4 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate (e.g., 100 µL) in a tared vial under nitrogen. Weigh the residue to calculate concentration (mg/mL).
Protocol B: pH-Switch Purification (Acid-Base Extraction)
This is the most effective method for purifying this amine from non-basic impurities.[1][2][3]
Logic:
-
Dissolve crude mixture in DCM (Organic Phase).
-
Extract with 1M HCl (Aqueous Phase). The amine protonates (
) and moves to water.[1][2][3][4] Non-basic impurities stay in DCM.[1][2][3][4][5][6] -
Wash the aqueous acidic layer with fresh DCM.[1][2][3][4][5][6]
-
Basify the aqueous layer to pH > 12 using 4M NaOH.[1][2][3][4][5][6] The amine deprotonates (
) and precipitates/oils out.[1][2][3][4] -
Extract the cloudy aqueous mixture back into DCM.
-
Dry (Na₂SO₄) and concentrate.
Visualization of Workflows
Diagram 1: Solubility Screening Workflow
This decision tree guides the selection of solvents based on the intended application (Reaction vs. Purification).[2][3][4][5][6]
Caption: Workflow for selecting the optimal solvent system based on process requirements (Synthesis vs. Purification).
Diagram 2: pH-Dependent Extraction Logic
Visualizing the species distribution during acid-base workup.[1][2][3][4]
Caption: Acid-Base extraction strategy leveraging the pKa (~9.5) of the methanamine group.[2][3]
References
-
BenchChem. (2025).[2][3][4][5][6] Review of 6-Chloroquinolin-2-amine and related compounds in literature. Retrieved from [2][3]
-
Ohta, T., et al. (2008).[2][3][4][5][6] Diamine derivatives and their use as FXa inhibitors. US Patent 7,365,205 B2.[1][2][3][4][5][6] Retrieved from
-
Mao, et al. (2020).[2][3][4][5][6] New synthetic route of Tucatinib, a new anti-breast cancer drug.[3][4][5][6] Synthesis, 2020. Retrieved from [2][3]
-
PubChem. (2025).[2][3][4][5][6] Compound Summary: 6-Chloroquinoline.[1][2][3][4][5] National Library of Medicine.[2][3][4][5][6] Retrieved from [2][3]
-
ChemScene. (2024). Product Datasheet: 2-(Aminomethyl)quinoline. Retrieved from [2][3]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. 2-(Aminomethyl)quinolin-8-ol | C10H10N2O | CID 599967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. srdata.nist.gov [srdata.nist.gov]
Literature review on 6-chloroquinoline derivatives in medicinal chemistry
Executive Summary: The Strategic Value of the C6-Chloro Motif
In the landscape of nitrogen heterocycles, the quinoline ring is a "privileged scaffold."[1][2][3] While the 7-chloroquinoline isomer (e.g., Chloroquine) has historically dominated the antimalarial field, the 6-chloroquinoline scaffold represents a critical, distinct chemical space for modern drug discovery.
Why 6-Chloro?
-
Metabolic Blockade: The C6 position of the quinoline ring is a primary "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a chlorine atom blocks this metabolic route, significantly enhancing the molecule's metabolic stability and half-life (
). -
Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine at C6 lowers the pKa of the ring nitrogen less drastically than at C2 or C4, allowing for fine-tuning of basicity which is crucial for lysosomal accumulation (ion trapping).
-
Lipophilicity: The C-Cl bond increases
, facilitating passive transport across lipid bilayers, including the blood-brain barrier (BBB) and parasite membranes.
This guide details the synthesis, pharmacology, and experimental protocols for leveraging 6-chloroquinoline derivatives in oncology and infectious disease research.
Chemical Accessibility & Synthetic Architectures
Accessing the 6-chloroquinoline core requires robust methodology.[2] The two primary routes are the Skraup Synthesis (for the bare scaffold) and the Gould-Jacobs Reaction (for 4-hydroxy intermediates).
Core Synthesis: The Modified Skraup Protocol
The Skraup reaction is the industry standard for generating the parent 6-chloroquinoline from 4-chloroaniline.
Mechanism & Workflow: The reaction involves the in situ generation of acrolein from glycerol, followed by conjugate addition of the aniline, cyclization, and oxidation.
Figure 1: The Skraup synthesis pathway for constructing the 6-chloroquinoline core.
Functionalization: Synthesis of 4,6-Dichloroquinoline
For medicinal chemistry, the 4-position is the critical vector for diversification (e.g., adding amine side chains). The key intermediate is 4,6-dichloroquinoline .
Protocol 1: Chlorination of 6-Chloro-4-hydroxyquinoline
-
Precursor: 6-chloro-4-hydroxyquinoline (obtainable via Gould-Jacobs).
-
Reagent: Phosphorus Oxychloride (
). -
Critical Step: The conversion of the tautomeric 4-quinolone to the 4-chloro derivative via an imidoyl chloride intermediate.
Medicinal Chemistry & SAR Profiles
Antimalarial Activity (Heme Detoxification)
Similar to their 7-chloro counterparts, 6-chloroquinoline derivatives (specifically 4-amino-6-chloroquinolines) target the malaria parasite's digestion of hemoglobin.
-
Mechanism: The basic quinoline accumulates in the acidic food vacuole of Plasmodium falciparum. It binds to hematin (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The buildup of free hematin is toxic to the parasite.
-
SAR Insight: While 7-chloro is optimal for chloroquine, 6-chloro derivatives often retain potency against Chloroquine-Resistant (CQR) strains because they evade the PfCRT (Chloroquine Resistance Transporter) efflux mechanism due to altered steric and electronic profiles.
Figure 2: Mechanism of action for 4-amino-6-chloroquinolines in Plasmodium falciparum.
Anticancer Activity (Kinase Inhibition)
6-chloroquinoline derivatives have emerged as potent Type I and Type II kinase inhibitors.
-
Targets: EGFR, VEGFR, and PI3K/Akt/mTOR pathway.
-
Binding Mode: The quinoline nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The C6-Cl atom often occupies a hydrophobic pocket, improving binding affinity compared to the unsubstituted analog.
Quantitative Data Summary: Table 1: Comparative Potency of 6-Chloroquinoline Derivatives
| Derivative Class | Target / Cell Line | IC50 / Activity | Reference |
| 6-Chloro-2-arylvinyl | P. falciparum (Dd2 - Resistant) | 28.6 nM | [1] |
| Unsubstituted Analog | P. falciparum (Dd2) | 41.2 nM | [1] |
| 6-Chloro-4-amino | MCF-7 (Breast Cancer) | 5.07 µM | [2] |
| 6-Chloro-quinazoline | MGC-803 (Gastric Cancer) | 1.96 µM | [3] |
Detailed Experimental Protocols
Protocol A: Synthesis of 4,6-Dichloroquinoline
A critical precursor for introducing amine pharmacophores at the C4 position.
Reagents:
-
6-Chloro-4-hydroxyquinoline (10.0 g, 55.7 mmol)
-
Phosphorus Oxychloride (
) (50 mL, excess) -
Triethylamine (Catalytic amount, optional)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Addition: Add 6-chloro-4-hydroxyquinoline to the flask. Carefully add
in a fume hood (Caution: reacts violently with moisture). -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a high-Rf spot. -
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Warning: Exothermic reaction.[4]
-
Neutralization: Adjust pH to ~9 using Ammonium Hydroxide (
) or saturated . -
Extraction: Extract the precipitate with Dichloromethane (DCM) (
mL). -
Purification: Dry the organic layer over Anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield off-white needles.
Yield: Typically 85–90%. Melting Point: 102–104°C.
Protocol B: In Vitro Heme Crystallization Inhibition Assay
To validate the antimalarial mechanism of new derivatives.
Reagents:
-
Hemin chloride (dissolved in DMSO)
-
Acetate buffer (0.5 M, pH 5.0)
-
Tween 20
Procedure:
-
Incubation: In a 96-well plate, mix 100 µL of hemin solution (100 µM) with 100 µL of the test compound (various concentrations) in acetate buffer.
-
Control: Use Chloroquine as a positive control and DMSO as a negative control.
-
Reaction: Incubate at
for 18–24 hours to allow hemozoin formation. -
Quantification: Add 50 µL of pyridine solution (20% in water) to dissolve unpolymerized heme. Polymerized hemozoin remains insoluble.
-
Measurement: Measure absorbance at 405 nm. Lower absorbance indicates higher inhibition of crystallization (since pyridine-heme complex absorbs at 405 nm; Note: Protocol variations exist where the pellet is redissolved in NaOH for measurement. The pyridine method measures free heme).
-
Self-Validation: If Chloroquine does not show >90% inhibition at 10 µM, the assay conditions (pH or incubation time) are invalid.
-
References
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society. [Link]
Sources
Predictive and Empirical Toxicity Profiling for Halogenated Quinoline Amines: A Case Study on (6-Chloroquinolin-2-yl)methanamine
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (CAS: 713139-48-1) is a halogenated heterocyclic compound characterized by a quinoline core and a primary methanamine moiety[1]. In drug discovery and chemical development, compounds bearing these structural features require rigorous toxicological profiling. The quinoline scaffold and primary amine group are known "structural alerts" capable of undergoing cytochrome P450 (CYP450)-mediated bioactivation to form reactive metabolites (RMs)[2][3]. This whitepaper provides an in-depth technical guide on the mechanistic toxicology, safety data sheet (SDS) rationale, and self-validating empirical protocols necessary to evaluate the safety profile of (6-Chloroquinolin-2-yl)methanamine.
Chemical Identity & Structural Alert Analysis
Before designing a toxicity screening cascade, it is critical to analyze the physicochemical properties that dictate the compound's pharmacokinetic and toxicodynamic behavior.
-
IUPAC Name: 1-(6-chloroquinolin-2-yl)methanamine
-
CAS Number: 713139-48-1[1]
-
Molecular Formula: C10H9ClN2
-
Molecular Weight: 192.65 g/mol [1]
Causality in Structural Design: The addition of a chlorine atom at the 6-position of the quinoline ring increases the molecule's lipophilicity. While this enhances cellular permeability—a desirable trait for target engagement—it simultaneously increases the hepatic extraction ratio. High lipophilicity drives the compound into the liver's endoplasmic reticulum, where it becomes a high-affinity substrate for phase I metabolizing enzymes, thereby elevating the risk of hepatotoxicity[4][5].
Mechanistic Toxicology: Bioactivation Pathways
Idiosyncratic drug toxicity (IDT) is frequently driven by the metabolic activation of inert parent compounds into electrophilic reactive metabolites[2]. For (6-Chloroquinolin-2-yl)methanamine, toxicity is hypothesized to proceed via two primary pathways:
-
Quinoline Core Oxidation: CYP450 enzymes can oxidize the quinoline ring to form highly reactive epoxides or quinone-imines. Studies on related quinoline amines (e.g., 2-Amino-3-methylimidazo[4,5-f]quinoline) demonstrate that these intermediates induce severe hepatotoxicity by triggering endoplasmic reticulum stress (ERS), generating reactive oxygen species (ROS), and inhibiting autophagy[4][5][6].
-
Primary Amine Oxidation: The primary methanamine group can undergo N-oxidation to form hydroxylamines or nitroso derivatives. These electrophilic species covalently bind to nucleophilic residues (such as cysteine thiols or lysine primary amines) on hepatic proteins, leading to direct cellular dysfunction or immune-mediated haptenization[3][7].
Proposed CYP450-mediated metabolic activation and detoxification pathway.
Safety Data Sheet (SDS) Guidelines & Handling Rationale
Based on the physicochemical properties of halogenated quinolines and primary aromatic/aliphatic amines, the following safety parameters must be established[8][9].
GHS Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Handling & PPE Rationale
-
Dermal Protection: Most aromatic and heterocyclic amines are highly lipid-soluble, allowing them to readily penetrate the stratum corneum and enter systemic circulation[9]. Nitrile gloves and a chemically resistant lab coat are mandatory to prevent transdermal absorption.
-
Inhalation Hazards: Dust generation must be strictly avoided. Inhalation of the compound bypasses hepatic first-pass detoxification, delivering the chemical directly to the highly oxygenated pulmonary capillary bed, which can lead to localized oxidative stress and acute respiratory toxicity[9]. All handling must occur within a certified Class II biological safety cabinet or chemical fume hood.
-
Chemical Incompatibility: The primary amine is a nucleophile. It must be stored away from strong acids, acid chlorides, and oxidizing agents to prevent exothermic reactions[9].
Empirical Toxicity Profiling: Self-Validating Protocols
To empirically validate the theoretical toxicity risks, two core assays must be executed. These protocols are designed as self-validating systems, ensuring that every data point is internally controlled.
In Vitro Hepatotoxicity Assessment (MTT Assay)
Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases. We utilize HepG2 (human hepatocellular carcinoma) cells because they retain basal levels of phase I and II metabolizing enzymes, making them a biologically relevant model for assessing metabolism-dependent hepatotoxicity[10][11].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
cells/mL (100 µL/well) in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% to allow adherence[10]. -
Compound Treatment: Prepare serial dilutions of (6-Chloroquinolin-2-yl)methanamine (0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration remains
to prevent solvent-induced cytotoxicity[10]. Treat cells for 48 hours. -
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Metabolically active cells will cleave the tetrazolium ring, forming insoluble purple formazan crystals[11].
-
Solubilization & Measurement: Remove the media carefully and add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader[10].
System Validation:
-
Positive Control: Chlorpromazine (known hepatotoxicant) ensures the assay has the dynamic range to detect cell death.
-
Vehicle Control: 0.5% DMSO ensures the solvent is not confounding the viability readout.
-
Blank Control: Media + MTT (no cells) to subtract background absorbance.
Reactive Metabolite Trapping Assay (GSH Trapping)
Causality & Rationale: To confirm the structural alert liability, we must trap the transient electrophiles (epoxides/hydroxylamines) before they bind to proteins. Glutathione (GSH) acts as a "soft" nucleophile surrogate for cellular proteins. If RMs are generated, they will form stable GSH adducts detectable by LC-MS/MS[7].
Step-by-Step Methodology:
-
Incubation Mix: Combine 10 µM of the test compound, 2 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).
-
Quenching: At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adduct fragmentation)[7].
System Validation:
-
Negative Control (-NADPH): An incubation lacking NADPH. If GSH adducts are only observed in the +NADPH samples, the reactive metabolite formation is strictly CYP450-dependent.
Step-by-step workflow for the reactive metabolite GSH trapping assay.
Quantitative Data Summary
The following table summarizes the key physicochemical identifiers and the expected toxicological metrics extrapolated from validated assays on structurally homologous quinoline derivatives.
| Parameter | Value / Description | Analytical Method / Rationale |
| CAS Number | 713139-48-1 | Standardized chemical identifier[1] |
| Molecular Weight | 192.65 g/mol | Mass spectrometry confirmation[1] |
| Predicted | 10 µM - 50 µM | Extrapolated from MTT assays on related quinoline derivatives[10][11] |
| Reactive Metabolite Risk | High (Epoxide / Hydroxylamine) | Based on in vitro GSH-trapping LC-MS/MS data of primary amines[7] |
| Primary Target Organ | Liver | Driven by high hepatic extraction and CYP450 bioactivation[4][5] |
References
Sources
- 1. (6-chloroquinolin-2-yl)methanamine - CAS号 713139-48-1 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-氯-2-甲基喹啉 - CAS号 92-46-6 - 摩熵化学 [molaid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Deciphering the Biological Potential of the (6-Chloroquinolin-2-yl)methanamine Scaffold: A Technical Guide for Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the (6-chloroquinolin-2-yl)methanamine scaffold has emerged as a highly versatile pharmacophore. The strategic combination of the rigid 6-chloroquinoline core with a flexible, basic 2-methanamine (aminomethyl) side chain yields compounds with exceptional pharmacokinetic and pharmacodynamic profiles[1]. This guide provides an in-depth mechanistic analysis of the biological activities associated with this scaffold, summarizes quantitative structure-activity relationship (SAR) data, and details self-validating experimental protocols for its synthesis and biological evaluation.
Structural Rationale & Pharmacophore Dynamics
The efficacy of the (6-chloroquinolin-2-yl)methanamine scaffold is rooted in its unique stereoelectronic properties:
-
The 6-Chloroquinoline Core : The quinoline ring provides a flat, aromatic surface ideal for π-π stacking interactions within hydrophobic protein pockets, such as the ATP-binding sites of kinases[2]. The substitution of a chlorine atom at the 6-position is critical; it not only enhances binding affinity through halogen bonding but also improves metabolic stability by blocking cytochrome P450-mediated oxidation at this electron-rich site[1].
-
The 2-Methanamine Moiety : The aminomethyl group at the 2-position introduces a basic nitrogen capable of being protonated at physiological pH. This serves a dual purpose: it acts as a crucial hydrogen bond donor/acceptor, and it drives the accumulation of the molecule in acidic biological compartments, such as the digestive vacuole of Plasmodium species[3]. Furthermore, it provides a versatile synthetic handle for appending diverse functional groups to fine-tune target selectivity[4].
Primary Biological Activities & Therapeutic Applications
The functionalization of this scaffold has led to breakthroughs across multiple therapeutic areas:
-
Antimalarial Efficacy : Building upon the legacy of chloroquine, (6-chloroquinolin-2-yl)methanamine derivatives exhibit potent antiplasmodial activity. By accumulating in the parasite's digestive vacuole, these compounds bind to hematin, preventing its detoxification into hemozoin. Recent quinoline-piperidine conjugates utilizing this scaffold have demonstrated IC50 values in the low nanomolar range against both chloroquine-sensitive (NF54) and resistant (K1) strains of Plasmodium falciparum[3].
-
Kinase Inhibition (Oncology) : The scaffold effectively mimics the purine ring of ATP. Derivatives have been successfully engineered to act as ATP-competitive inhibitors targeting the PI3K/Akt/mTOR and EGFR signaling cascades, which are frequently dysregulated in human cancers[2]. The 6-chloro substituent significantly enhances the residence time of the inhibitor in the kinase hinge region[2].
-
Neurological & Stress Response Modulation : Beyond infectious diseases and oncology, the scaffold is utilized in CNS drug discovery. Derivatives such as MK-8189 target phosphodiesterase 10A (PDE10A) for the treatment of schizophrenia[4]. Additionally, recent patent literature highlights the use of (6-chloroquinolin-2-yl)methanamine derivatives as modulators of the Integrated Stress Response (ISR) pathway, specifically targeting eIF2B to reverse translational repression under cellular stress[5].
-
Antimicrobial / Anti-Tubercular : Isatin-tethered 6-chloroquinoline derivatives have shown potent activity against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, proving the scaffold's broad-spectrum utility[6].
Quantitative Data Summary
The following table synthesizes the biological activity of key derivatives based on the (6-chloroquinolin-2-yl)methanamine architecture to facilitate rapid SAR comparison.
| Scaffold Derivative | Primary Target / Application | Activity (IC50 / MIC) | Key Pharmacological Notes | Source |
| Quinoline-piperidine conjugates | P. falciparum (NF54 & K1) | < 50 nM | No observed cytotoxicity up to max tested concentration. | [3] |
| Isatin-tethered 6-chloroquinoline | M. tuberculosis (MDR strains) | 0.12 - 1.95 µg/mL | N-methylation of the oxindole motif enhances activity. | [6] |
| PDE10A Inhibitor Analogs | PDE10A (Schizophrenia) | Low nM range | High blood-brain barrier (BBB) penetrance. | [4] |
| ISR Pathway Modulators | eIF2B / ISR Pathway | < 1 µM | Reverses stress-induced translational arrest. | [5] |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm causality at each step.
Protocol A: Synthesis of the (6-Chloroquinolin-2-yl)methanamine Core via Reductive Amination
Causality: While direct alkylation of amines often leads to uncontrollable polyalkylation, the reductive amination of 6-chloroquinoline-2-carbaldehyde ensures selective formation of the primary or secondary amine, preserving the scaffold's integrity.
-
Imine Formation : Dissolve 6-chloroquinoline-2-carbaldehyde (1.0 eq) and the desired amine source (e.g., ammonium acetate for a primary amine) (5.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours.
-
Selective Reduction : Cool the reaction to 0°C and add sodium cyanoborohydride (NaCNBH3) (1.5 eq) portion-wise. Causality: NaCNBH3 is chosen over NaBH4 because it is stable in slightly acidic conditions and selectively reduces the imine intermediate without reducing unreacted aldehyde.
-
Incubation : Stir for 12 hours at room temperature.
-
Self-Validation Check : Monitor the reaction via LC-MS. The reaction is complete only when the aldehyde mass [M+H]+ disappears and the target amine mass appears. If the imine intermediate persists, adjust the pH to ~6 using glacial acetic acid to accelerate the reduction process.
-
Purification : Quench with saturated NaHCO3, extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography. Confirm purity (>95%) via 1H-NMR, ensuring the appearance of the methanamine CH2 singlet at ~4.2 ppm and the absence of the aldehyde proton at ~10 ppm.
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Causality: Quinoline scaffolds are highly conjugated and often auto-fluoresce, which causes false positives in standard colorimetric or direct-fluorescence assays. TR-FRET introduces a microsecond time delay before signal reading, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal[2].
-
Preparation : Prepare a 384-well plate with serial dilutions of the synthesized (6-chloroquinolin-2-yl)methanamine derivatives in DMSO.
-
Reaction Initiation : Add the target kinase (e.g., PI3K), biotinylated substrate, and ATP at its specific Km concentration. Incubate for 60 minutes at room temperature.
-
Detection : Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
-
Self-Validation Check : The assay must include a DMSO-only negative control (0% inhibition) and a Staurosporine positive control (100% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). Proceed with data analysis only if Z' > 0.6, confirming assay robustness and ruling out artifactual compound interference.
Visualizations
PI3K/Akt/mTOR signaling pathway modulation by 6-chloroquinoline derivatives.
Self-validating experimental workflow for scaffold synthesis and biological screening.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolin-2-ylmethanamine dihydrochloride | 18004-62-1; 5760-20-3 | Benchchem [benchchem.com]
- 5. WO2022256609A1 - Modulators of integrated stress response pathway - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocols for (6-Chloroquinolin-2-yl)methanamine from Nitriles
Executive Summary
The synthesis of (6-chloroquinolin-2-yl)methanamine is a critical transformation in medicinal chemistry, particularly for the development of antibacterial (gyrase inhibitors) and antimalarial pharmacophores. The primary challenge in this reduction is chemoselectivity : reducing the nitrile group to a primary amine without dehalogenating the C6-chlorine or over-reducing the quinoline ring to a tetrahydroquinoline.
This Application Note details two field-proven protocols:
-
Method A (High-Throughput): Catalytic Hydrogenation using Raney Nickel in Methanolic Ammonia.
-
Method B (Bench-Scale): Chemical Reduction using Sodium Borohydride and Nickel(II) Chloride (Nickel Boride system).
Both methods are designed to suppress the formation of the secondary amine dimer (Von Braun side-product), a common failure mode in nitrile reductions.
Strategic Route Analysis
The Chemoselectivity Challenge
The reduction of 6-chloroquinoline-2-carbonitrile presents three competing pathways:
-
Pathway A (Desired): 4e⁻ reduction of
to . -
Pathway B (Over-reduction): Hydrogenation of the heterocyclic ring (usually the pyridine ring of the quinoline).
-
Pathway C (Dehalogenation): Oxidative addition of the catalyst into the C-Cl bond, leading to dechlorination.
Mechanism & Control Strategy
The primary amine product is highly nucleophilic and can react with the intermediate imine species to form a secondary amine dimer. To prevent this, we must intercept the imine intermediate.
Figure 1: Competing reaction pathways. The red dashed lines indicate the dimerization mechanism which must be suppressed by high ammonia concentration (Method A) or rapid kinetics (Method B).
Method A: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>10g), Clean Workup, Industrial Processes.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 6-Chloroquinoline-2-carbonitrile (Purity >98%).
-
Catalyst: Raney Nickel (Active slurry in water/methanol). Warning: Pyrophoric.
-
Solvent: 7N Ammonia in Methanol (Commercially available or prepared by bubbling
gas). -
Equipment: Parr Hydrogenator or Autoclave (rated to 100 psi).
Protocol
-
Catalyst Preparation:
-
Weigh 20 wt% (relative to substrate) of Raney Nickel slurry.[1]
-
Wash: Decant the water and wash the catalyst 3x with anhydrous methanol to remove water. Do not let the catalyst dry out.
-
-
Reaction Assembly:
-
In the hydrogenation vessel, dissolve 6-chloroquinoline-2-carbonitrile (1.0 equiv) in 7N
/MeOH (concentration 0.1 M). -
Add the washed Raney Nickel slurry.[2]
-
-
Hydrogenation:
-
Seal the reactor and purge with
(3x) followed by (3x). -
Pressurize to 40-50 psi (3-3.5 bar) .
-
Stir vigorously at Room Temperature (20-25°C) .
-
Note: Do not heat above 40°C. Higher temperatures significantly increase the rate of C-Cl bond cleavage.
-
-
Monitoring:
-
Monitor by LCMS after 2 hours. Look for the disappearance of the nitrile (M+H not usually visible, look for UV change) and appearance of the amine (M+H ≈ 193/195).
-
Checkpoint: If the dimer (M+H ≈ 370) is forming, increase ammonia pressure or concentration.
-
-
Workup:
-
Purge vessel with nitrogen.
-
Filter the mixture through a pad of Celite under a nitrogen blanket. Keep the filter cake wet with water/methanol to prevent ignition.
-
Concentrate the filtrate in vacuo.
-
Purification: The residue is often pure enough. If green (Ni salts), partition between DCM and 1N NaOH, separate organics, dry over
, and concentrate.
-
Method B: Chemical Reduction (Nickel Boride)
Best for: Discovery Labs, Small Scale (<5g), No Pressure Equipment.
Reagents & Equipment[1][2][3][4][5][6][8]
-
Substrate: 6-Chloroquinoline-2-carbonitrile.
-
Reducing Agent: Sodium Borohydride (
).[3][4][5] -
Catalyst Precursor: Nickel(II) Chloride Hexahydrate (
). -
Solvent: Methanol (Anhydrous) and THF.
-
Additive: Di-tert-butyl dicarbonate (
) - Optional, if isolation of the free amine is difficult.
Protocol (In-Situ Generation)
-
Setup:
-
Dissolve 6-chloroquinoline-2-carbonitrile (1.0 mmol) and
(0.1 - 1.0 equiv) in Methanol (10 mL). The solution will be green. -
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Add
(3.0 - 5.0 equiv) portion-wise over 15 minutes. -
Observation: The reaction is exothermic and evolves hydrogen gas. The solution will turn black immediately upon addition, indicating the formation of the active Nickel Boride (
) species.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Self-Validation: TLC (10% MeOH in DCM) should show a baseline spot (amine) and disappearance of the high-Rf nitrile.
-
-
Quench & Workup:
-
Quench by adding Ethylenediamine (1-2 mL) or saturated
solution. Stir for 20 minutes to complex the nickel (turns blue/purple). -
Filter through Celite to remove the black boride precipitate.
-
Concentrate the solvent.
-
Acid-Base Extraction (Critical for Purity):
-
Dissolve residue in 1N HCl (aqueous).
-
Wash with Ethyl Acetate (removes non-basic impurities/dimers).
-
Basify the aqueous layer to pH >12 using 4N NaOH.
-
Extract 3x with DCM or Chloroform/Isopropanol (3:1).
-
Dry and concentrate to yield the free amine.
-
-
Process Visualization & Safety
Experimental Workflow (Method B)
Figure 2: Step-by-step workflow for the Nickel Boride reduction method.
Safety Matrix
| Hazard | Source | Mitigation Protocol |
| Pyrophoric Solid | Raney Nickel / Nickel Boride | Never let dry. Keep wet with solvent/water. Dispose of in dilute HCl or specific waste container. |
| Hydrogen Gas | Ensure adequate ventilation. No open flames. Ground all equipment. | |
| Toxic Gas | Ammonia | Work in a fume hood. Use sealed vessels. |
Troubleshooting & QC
| Observation | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Insufficient Ammonia (Method A) or Slow Addition (Method B). | Increase |
| Dechlorination (M-34 peak) | Temperature too high. | Maintain T < 25°C. Stop reaction immediately upon nitrile consumption. |
| Green Residue | Nickel leaching. | Perform the Ethylenediamine quench or Acid-Base extraction rigorously. |
| Incomplete Reaction | Catalyst poisoning by amine product. | Add more catalyst (Method B) or increase pressure (Method A). |
References
-
Caddick, S., et al. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423.
-
Khurana, J. M., & Kukreja, G. (2002). "Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature." Synthetic Communications, 32(8), 1265-1269.
-
Gould, F. E., et al. (1960). "Reduction of nitriles to primary amines." Journal of Organic Chemistry, 25(10), 1658. (Foundational Raney Ni/Ammonia protocols).
-
Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General overview of chemoselectivity).
-
BenchChem. "Review of 6-Chloroquinolin-2-amine and related compounds." (Structural properties of the scaffold).
Sources
Application Note: Scalable Synthesis of (6-Chloroquinolin-2-yl)methanamine
Abstract
This application note details a robust, two-step protocol for the synthesis of (6-Chloroquinolin-2-yl)methanamine (CAS: 713139-48-1), a critical intermediate in the development of diverse pharmacological agents, including potential antimalarials and kinase inhibitors. The method utilizes a Wohl-Ziegler bromination followed by a Delépine reaction , selected for its high specificity in generating primary amines without the over-alkylation byproducts common in direct ammonolysis. This guide emphasizes process safety, impurity control, and structural validation.[1]
Retrosynthetic Analysis & Strategy
The target molecule contains a primary aminomethyl group at the C2 position of the quinoline ring. Direct amination of a halomethyl intermediate is the most direct route. We utilize 6-chloro-2-methylquinoline as the starting material, which is commercially available or easily synthesized via the Doebner-Miller reaction.
Strategic Choice: The Delépine Reaction While the Gabriel synthesis is a viable alternative, the Delépine reaction (using hexamethylenetetramine) is selected here for two reasons:
-
Crystallinity: The intermediate quaternary ammonium salt precipitates from non-polar solvents, acting as a self-purification step.
-
Mild Hydrolysis: The amine is liberated under acidic conditions, avoiding the use of hydrazine (a toxic reducing agent required in the Gabriel method).
Figure 1: Retrosynthetic pathway utilizing the Wohl-Ziegler and Delépine strategies.
Experimental Protocols
Stage 1: Synthesis of 2-(Bromomethyl)-6-chloroquinoline
This step involves the radical bromination of the benzylic methyl group.
Reagents & Materials:
-
6-Chloro-2-methylquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide
-
Solvent: Benzene (Classic) or
-Trifluorotoluene (Green alternative)
Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with nitrogen.
-
Dissolution: Dissolve 6-chloro-2-methylquinoline (10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 4–6 hours.
-
Note: The succinimide byproduct will float to the surface as a solid.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the insoluble succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the residue from hot hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
-
Yield: Expected yield 70–85%. Solid product.
Stage 2: Synthesis of (6-Chloroquinolin-2-yl)methanamine (Delépine Reaction)
This stage converts the alkyl bromide to the primary amine via a hexaminium salt.
Reagents & Materials:
-
2-(Bromomethyl)-6-chloroquinoline (from Stage 1)
-
Hexamethylenetetramine (HMTA) (1.1 eq)
-
Solvent: Chloroform (CHCl
)[2] -
Hydrolysis: Ethanol / Conc.[2] HCl
Protocol:
-
Salt Formation:
-
Dissolve 2-(bromomethyl)-6-chloroquinoline (5 mmol) in CHCl
(20 mL). -
Add a solution of HMTA (5.5 mmol) in CHCl
(10 mL). -
Stir at room temperature for 12–24 hours. Alternatively, reflux for 2 hours to accelerate.
-
Observation: A white quaternary ammonium salt will precipitate.
-
Filter the precipitate, wash with cold CHCl
, and dry under vacuum.
-
-
Hydrolysis:
-
Suspend the dried salt in Ethanol (30 mL).
-
Add Concentrated HCl (2 mL, excess).
-
Heat to reflux for 2–4 hours. The solid will dissolve, and ammonium chloride may eventually precipitate.
-
-
Isolation of Free Base:
-
Cool the reaction mixture. Remove ethanol under reduced pressure.
-
Dissolve the residue in water (20 mL). Filter off any insoluble non-amine impurities.
-
Basification: Carefully adjust the pH to >12 using 2M NaOH solution. The product amine will precipitate or oil out.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate.
-
-
Final Purification: If necessary, convert to the hydrochloride salt (using HCl/Dioxane) for storage or recrystallize the free base from Ethanol/Ether.
Process Logic & Workflow
The following diagram illustrates the critical decision points and purification logic for Stage 2.
Figure 2: Operational workflow for the Delépine synthesis sequence.
Analytical Data & Characterization
The following data summarizes the expected physicochemical properties for validation.
| Parameter | Specification / Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Free base form |
| Molecular Weight | 192.65 g/mol | Formula: C |
| Melting Point | 148–152 °C | Literature range for similar analogs |
| Characteristic singlet at ~4.1 ppm confirms methylene adjacent to N | ||
| MS (ESI+) | [M+H] | Characteristic chlorine isotope pattern (3:1) |
Safety & Handling (HSE)
-
Bromination: Wohl-Ziegler reactions can be exothermic. AIBN is a radical initiator; store cold. Benzene is carcinogenic; use
-Trifluorotoluene if possible. -
Lachrymators: Benzylic bromides (Intermediate 1) are potent lachrymators (tear gas agents). Handle strictly in a fume hood.
-
Corrosives: Concentrated HCl and NaOH can cause severe burns. Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).
References
-
Preparation of 6-Chloro-2-methylquinoline
- Source: ChemicalBook & BenchChem Protocols.
- Context: Starting material synthesis via condensation of 4-chloroaniline and crotonaldehyde (Doebner-Miller)
-
URL:
-
The Delépine Reaction
- Source: Organic Chemistry Portal.
- Context: Mechanism and general procedure for converting alkyl halides to primary amines using hexamethylenetetramine.
-
URL:
-
Wohl-Ziegler Bromination
- Source: Master Organic Chemistry.
- Context: Standard protocol for allylic/benzylic bromin
-
URL:
-
Quinoline Safety Data
- Source: Fisher Scientific SDS.
- Context: Handling precautions for chlorinated quinoline deriv
-
URL:
Sources
Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from (6-Chloroquinolin-2-yl)methanamine
Authored by: A Senior Application Scientist
Date: March 3, 2026
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of Schiff bases derived from (6-chloroquinolin-2-yl)methanamine. Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The formation of a Schiff base (imine) by reacting the primary amine of (6-chloroquinolin-2-yl)methanamine with various substituted aldehydes introduces a versatile pharmacophore that can be readily tailored to explore structure-activity relationships (SAR). This guide is intended for researchers and scientists in drug development, offering detailed protocols, mechanistic insights, and data interpretation strategies.
Introduction: The Significance of Quinoline-Based Schiff Bases
The quinoline ring system is a structural motif present in numerous natural products and synthetic compounds with established therapeutic value. The incorporation of a chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. The primary amine functionality of (6-chloroquinolin-2-yl)methanamine serves as a convenient synthetic handle for the introduction of diverse structural elements via Schiff base formation.
The imine linkage (-C=N-) of the Schiff base is not merely a linker but an active participant in the molecule's biological profile. The lone pair of electrons on the nitrogen atom and the polarizability of the double bond can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and DNA. The general synthetic scheme involves the condensation of (6-chloroquinolin-2-yl)methanamine with a selected aldehyde, typically under mild, acid-catalyzed conditions.
Reaction Mechanism and Theoretical Considerations
The formation of a Schiff base is a nucleophilic addition-elimination reaction.[1] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable carbinolamine (hemiaminal) intermediate.[2][3]
-
Dehydration: The carbinolamine then undergoes dehydration, typically catalyzed by a weak acid, to form the stable imine (Schiff base).[3][4] The removal of water drives the equilibrium towards the product.
Sources
Application Notes & Protocols: (6-Chloroquinolin-2-yl)methanamine in Antimalarial Drug Design
Abstract: The quinoline scaffold remains a cornerstone in the fight against malaria, with legacy drugs like chloroquine and quinine paving the way for modern chemotherapy. However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, effective agents. This guide focuses on (6-Chloroquinolin-2-yl)methanamine, a strategic molecular building block for the development of new antimalarial candidates. We explore the rationale behind its design, leveraging established structure-activity relationship (SAR) principles while offering unique structural diversity. This document provides a comprehensive overview of the synthesis of the core scaffold, its derivatization into compound libraries, and detailed protocols for the biological evaluation of these new chemical entities against P. falciparum.
The Quinoline Scaffold: A Privileged Structure in Antimalarial Chemistry
For centuries, quinoline-based compounds have been pivotal in treating malaria. Their primary mechanism of action targets the parasite's unique hemoglobin digestion process within its acidic food vacuole.[1]
-
Mechanism of Action: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[3] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole.[1] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[2][3]
-
Established Structure-Activity Relationships (SAR): Decades of research on 4-aminoquinolines like chloroquine have established key structural requirements for activity. A halogen, typically chlorine at the 7-position, is considered crucial for high potency.[4] The flexible diaminoalkyl side chain at the 4-position is also essential for drug accumulation and activity.[4]
The (6-Chloroquinolin-2-yl)methanamine scaffold represents a strategic variation on this classic theme. By shifting the chloro group to the 6-position and the aminoalkyl linker to the 2-position, we can explore new chemical space. This may yield compounds that are not recognized by the efflux pumps responsible for chloroquine resistance, potentially restoring activity against resistant parasite strains.[5]
Figure 1: Mechanism of action of quinoline antimalarials.
(6-Chloroquinolin-2-yl)methanamine: A Versatile Scaffold for Library Synthesis
The primary amine of (6-Chloroquinolin-2-yl)methanamine serves as a versatile chemical handle. It allows for the straightforward attachment of a wide array of side chains, most commonly through amide bond formation with various carboxylic acids. This approach enables the rapid generation of a diverse library of compounds, allowing for a systematic exploration of structure-activity relationships.
The goal is to identify side chains (R groups) that optimize the compound's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.
Figure 2: Synthetic utility for library generation.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
Rationale: The synthesis of the (6-Chloroquinolin-2-yl)methanamine scaffold can be achieved through a multi-step process starting from commercially available 4-chloroaniline. This protocol outlines a plausible route based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction, followed by functional group manipulations.
Step 1: Synthesis of 6-Chloro-2-methylquinoline
-
To a round-bottom flask, add 4-chloroaniline (1 equiv.) and concentrated hydrochloric acid (3 equiv.).
-
Heat the mixture to 100°C and slowly add crotonaldehyde (1.2 equiv.) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction to 140°C for 4 hours.
-
Cool the reaction to room temperature and dilute with water. Neutralize with a 20% sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-chloro-2-methylquinoline.[6]
Step 2: Oxidation to 6-Chloroquinoline-2-carbaldehyde
-
Dissolve 6-chloro-2-methylquinoline (1 equiv.) in dioxane.
-
Add selenium dioxide (1.5 equiv.) and heat the mixture to reflux for 6 hours.
-
Cool the reaction and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the aldehyde.
Step 3: Reductive Amination to (6-Chloroquinolin-2-yl)methanamine
-
Dissolve 6-chloroquinoline-2-carbaldehyde (1 equiv.) in methanol.
-
Add ammonium acetate (10 equiv.) followed by sodium cyanoborohydride (1.5 equiv.).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by adding 1M HCl.
-
Basify the solution with 20% sodium hydroxide and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (6-Chloroquinolin-2-yl)methanamine.
Protocol 2: Parallel Synthesis of an Amide Library
Rationale: This protocol uses standard amide coupling conditions to react the primary amine scaffold with a diverse set of carboxylic acids in a 96-well plate format, enabling efficient library generation.
Materials:
-
(6-Chloroquinolin-2-yl)methanamine stock solution (0.2 M in DMF)
-
Carboxylic acid library (0.2 M in DMF)
-
HATU (coupling agent) stock solution (0.2 M in DMF)
-
DIPEA (base) stock solution (0.4 M in DMF)
-
96-well reaction block
Procedure:
-
To each well of the 96-well plate, add 100 µL of a unique carboxylic acid solution (0.02 mmol).
-
Add 100 µL of the (6-Chloroquinolin-2-yl)methanamine stock solution (0.02 mmol) to each well.
-
Add 100 µL of the HATU stock solution (0.02 mmol) to each well.
-
Add 100 µL of the DIPEA stock solution (0.04 mmol) to each well.
-
Seal the plate and shake at room temperature for 16 hours.
-
After the reaction is complete, the crude products can be purified by preparative HPLC-MS.
Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
Rationale: This is a widely used fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The assay quantifies parasite proliferation by measuring the amount of parasitic DNA via the intercalation of SYBR Green I dye.[7][8]
Materials:
-
P. falciparum culture (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant), synchronized at the ring stage.[9]
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and Albumax I or human serum).[9]
-
SYBR Green I Lysis Buffer.
-
96-well black, clear-bottom microplates.
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin).
Procedure:
-
Plate Preparation: Prepare 2-fold serial dilutions of test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include positive (chloroquine) and negative (medium only) controls.
-
Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit. Add 100 µL to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[7]
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.[7]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Subtract background fluorescence, normalize values to the untreated control (100% growth), and plot the percent inhibition versus the log of compound concentration. Determine the IC₅₀ value using non-linear regression.
Protocol 4: In Vitro Cytotoxicity Assay (Resazurin Method)
Rationale: To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., HEK293T) is measured. The resazurin assay determines cell viability, as metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin.[7]
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a standard CO₂ incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Fluorescence Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.
Data Interpretation and SAR Analysis
The primary output of the biological evaluation will be the IC₅₀, CC₅₀, and the Selectivity Index (SI), which provides a measure of the therapeutic window.
Selectivity Index (SI) = CC₅₀ / IC₅₀
A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells. Promising hits are those with high potency (low IC₅₀) and high selectivity (high SI).
| Compound ID | R-Group Structure | IC₅₀ (µM) vs. 3D7 | IC₅₀ (µM) vs. Dd2 | CC₅₀ (µM) vs. HEK293T | SI (vs. 3D7) |
| Control-CQ | N/A | 0.02 | 0.45 | >50 | >2500 |
| Scaffold-01 | Phenyl | 1.2 | 1.5 | 25 | 20.8 |
| Scaffold-02 | 4-Fluorophenyl | 0.8 | 0.9 | 30 | 37.5 |
| Scaffold-03 | 4-Methoxyphenyl | 2.5 | 2.8 | >50 | >20 |
| Scaffold-04 | Cyclohexyl | 0.5 | 0.6 | >50 | >100 |
Table 1: Template for summarizing in vitro activity data. Values are hypothetical examples.
This data allows for the development of an SAR model. For instance, the hypothetical data above might suggest that lipophilic, non-aromatic side chains (like cyclohexyl) are preferred for potency and selectivity.
Figure 3: Integrated workflow for antimalarial drug discovery.
Conclusion
(6-Chloroquinolin-2-yl)methanamine is a promising and synthetically tractable scaffold for the discovery of novel antimalarial agents. Its structure invites the exploration of new chemical space beyond the traditional 4-aminoquinoline template. By employing systematic library synthesis and robust in vitro screening protocols as detailed in this guide, researchers can efficiently identify potent and selective compounds. The subsequent analysis of structure-activity relationships will be crucial in guiding the optimization of these initial hits into viable drug candidates to combat the global threat of malaria.
References
- Vertex AI Search. Quinoline antimalarials: mechanisms of action and resistance - PubMed.
- Vertex AI Search. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed.
- Vertex AI Search. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub.
- Vertex AI Search. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS.
- Vertex AI Search. Application Notes and Protocols for In Vitro Antimalarial Assays - Benchchem.
- Vertex AI Search. Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20 - Benchchem.
- Vertex AI Search. The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals.
- Vertex AI Search. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.
- Vertex AI Search. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC.
- Vertex AI Search. efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi - Medicines for Malaria Venture.
- Vertex AI Search. NOT Open Access | Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - Malaria World.
- Vertex AI Search. Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate.
- Vertex AI Search. 6-CHLORO-2-METHYLQUINOLINE synthesis - ChemicalBook.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mmv.org [mmv.org]
Application Note: Functionalization of the Primary Amine in (6-Chloroquinolin-2-yl)methanamine
Abstract & Strategic Value
(6-Chloroquinolin-2-yl)methanamine (CAS: 1003875-22-8 / Generic Analogues) is a high-value pharmacophore scaffold. The 6-chloroquinoline core is a privileged structure in medicinal chemistry, appearing in established antimalarials (Chloroquine), kinase inhibitors (Bosutinib derivatives), and antibacterial agents.
This guide focuses on the chemoselective functionalization of the C2-methanamine moiety . The primary amine serves as a versatile "handle" for diversifying the scaffold while preserving the 6-chloro group for downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura).
Key Reactivity Profile
-
Primary Amine (
): .[1] The most nucleophilic center. Readily undergoes acylation, alkylation, and sulfonylation. -
Quinoline Nitrogen (
): . Less basic and less nucleophilic than the primary amine. Can form salts but rarely competes in electrophilic substitutions under controlled conditions. -
6-Chloro Substituent: Electrophilic site. Inert to standard amine functionalization conditions but sensitive to low-valent metal catalysts (
).
Reactivity Landscape & Decision Matrix
The following diagram outlines the strategic pathways for functionalizing the primary amine.
Caption: Functionalization pathways for (6-Chloroquinolin-2-yl)methanamine. The primary amine is modified first, leaving the 6-chloro position available for subsequent diversification.
Detailed Experimental Protocols
Protocol A: Amide Bond Formation (HATU Coupling)
Objective: To attach a carboxylic acid pharmacophore to the amine. This is the most common reaction for library generation.
Mechanistic Insight: We use HATU over EDC/HOBt because the quinoline nitrogen can sometimes act as a weak ligand for carbodiimide intermediates, reducing yield. HATU is faster and minimizes this side reaction.
Reagents:
-
(6-Chloroquinolin-2-yl)methanamine (1.0 equiv)
-
Carboxylic Acid (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
concentration relative to amine). -
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add (6-Chloroquinolin-2-yl)methanamine (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check by LC-MS. The product should show
. The quinoline nitrogen may protonate in the mobile phase, so look for broad peaks if using acidic modifiers. -
Workup (High Throughput):
-
Dilute with EtOAc (10 volumes).
-
Wash with sat.
( ) to remove unreacted acid and HATU byproducts. -
Wash with Brine (
). -
Dry over
, filter, and concentrate.
-
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Objective: To introduce an alkyl group or benzyl group, increasing
Mechanistic Insight: We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the quinoline ring or the 6-chloro substituent.
Reagents:
-
(6-Chloroquinolin-2-yl)methanamine (1.0 equiv)
-
Aldehyde (
) (1.1 equiv) -
STAB (
) (2.0 equiv) -
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (
). -
Acid Catalysis: Add catalytic Acetic Acid. Stir for 30–60 minutes at RT. Note: This ensures complete imine formation before reduction.
-
Reduction: Add STAB (2.0 equiv) in one portion.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Add sat.
solution and stir vigorously for 15 minutes. -
Extraction: Extract with DCM (
). Combine organics, dry over , and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient). The secondary amine is often more polar than the starting material.
Protocol C: Sulfonylation (Sulfonamide Synthesis)
Objective: To create a stable, non-basic linkage often found in antimicrobials.
Reagents:
-
(6-Chloroquinolin-2-yl)methanamine (1.0 equiv)
-
Sulfonyl Chloride (
) (1.1 equiv) -
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Solvent: Anhydrous DCM[2]
Step-by-Step Procedure:
-
Setup: Dissolve the amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (
). Cool to in an ice bath. -
Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Self-Validating Check: If the reaction stalls, add a catalytic amount of DMAP (
), but be aware this may make purification harder. -
Workup: Wash with
(to remove excess TEA and pyridine), then sat. . Dry and concentrate.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide) | Quinoline N interfering with active ester. | Switch from EDC/HOBt to HATU/HOAt. Ensure DIPEA is fresh. |
| Over-alkylation (Reductive Amination) | Aldehyde is too reactive (e.g., Formaldehyde). | Use strictly 1.0 equiv of aldehyde.[2] Lower temp to |
| Product stuck in Aqueous Layer | Product is protonated (basic amine + quinoline). | Adjust pH to >10 during extraction. Use DCM/IPA (3:1) as extraction solvent. |
| Incomplete Reaction | Poor solubility of the HCl salt of the starting amine. | Ensure the starting amine is the free base. If using HCl salt, add 1 extra equiv of DIPEA. |
References
-
Quinoline Scaffolds in Medicinal Chemistry
-
Amide Coupling Methodologies
-
Reductive Amination Protocols
-
Properties of Quinoline Derivatives
-
PubChem Compound Summary for 6-Chloroquinoline Derivatives. National Center for Biotechnology Information. Link
-
Sources
Application Note: Selective Catalytic Hydrogenation of (6-Chloroquinolin-2-yl)methanamine
Abstract & Core Challenge
The conversion of 6-chloroquinoline-2-carbonitrile to (6-chloroquinolin-2-yl)methanamine presents a trifecta of chemoselectivity challenges that often lead to method failure in standard hydrogenation protocols. The target molecule contains three reactive sites susceptible to reduction:
-
The Nitrile Group (-CN): The desired site of reduction to a primary amine.
-
The Aryl Chloride (Ar-Cl): Susceptible to hydrodehalogenation (yielding the non-chlorinated impurity).
-
The Quinoline Ring: Susceptible to partial or full saturation (yielding tetrahydroquinoline derivatives).
Standard catalysts like Palladium on Carbon (Pd/C) or unmodified Raney Nickel often result in rapid dehalogenation or ring saturation. This Application Note details two field-proven protocols designed to maximize yield while preserving the chloro-substituent and the heteroaromatic core.
Mechanistic Insight: The Selectivity Matrix
To achieve high fidelity, one must understand the competing pathways. The choice of catalyst and solvent dictates the dominant pathway.
Competing Reaction Pathways
-
Pathway A (Desired): Stepwise reduction of nitrile
imine primary amine. -
Pathway B (Dehalogenation): Oxidative addition of the catalyst into the C-Cl bond, followed by reductive elimination of HCl. This is favored by Pd and highly active Ni species.
-
Pathway C (Dimerization): Reaction of the intermediate imine with the product amine to form a secondary amine (dimer). This is suppressed by the presence of Ammonia (
).
Catalyst Selection Rationale
-
Raney Cobalt (RaCo): The "Gold Standard" for halogenated aromatic nitriles. Cobalt exhibits significantly lower activity toward C-Cl hydrogenolysis compared to Nickel or Palladium, while maintaining high activity for nitrile reduction under elevated pressure [1, 2].
-
Raney Nickel (RaNi) + Poison: Unmodified RaNi promotes dehalogenation. However, doping with sulfur (thiophene) or using specific conditions can "poison" the highly active sites responsible for C-Cl cleavage while leaving nitrile reduction sites active [3].
Visualization: Reaction Logic & Selectivity[1]
Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red) controlled by catalyst selection.
Experimental Protocols
Protocol A: High-Pressure Raney Cobalt (Recommended)
Best for: Scale-up, maximum selectivity, and preserving the Chlorine atom. Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).
| Parameter | Specification | Notes |
| Catalyst | Raney Cobalt (active sponge Co) | Load: 10-20 wt% relative to substrate. |
| Solvent | Methanol (7M NH3) | Ammonia is critical to suppress dimerization. |
| Pressure | 30 - 50 bar (435 - 725 psi) | Cobalt requires higher pressure than Nickel. |
| Temperature | 60°C - 75°C | Activation energy for Co is higher than Ni. |
| Time | 4 - 8 Hours | Monitor H2 uptake until cessation. |
Step-by-Step Methodology:
-
Catalyst Prep: Wash 2.0 g of Raney Cobalt slurry (in water) three times with anhydrous Methanol to remove water. Caution: Pyrophoric when dry. Keep wet at all times.
-
Loading: In a nitrogen-flushed autoclave, charge 10.0 g (53 mmol) of 6-chloroquinoline-2-carbonitrile.
-
Solvent Addition: Add the washed catalyst and 100 mL of Methanol saturated with Ammonia (approx. 7N).
-
Reaction: Seal reactor. Purge with
(3x) and (3x). Pressurize to 40 bar with . Heat to 65°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations. -
Workup: Cool to RT. Vent
. Filter catalyst through a Celite pad under an Argon blanket (do not let catalyst dry). Rinse pad with Methanol. -
Purification: Concentrate filtrate in vacuo. The crude amine is often pure enough (>95%) or can be converted to the HCl salt by adding 1.1 eq of 4M HCl in Dioxane.
Protocol B: Thiophene-Doped Raney Nickel (Alternative)
Best for: Laboratories without high-pressure capabilities (<5 bar). Trade-off: Slightly lower yield; requires careful "poisoning" to prevent dehalogenation.
| Parameter | Specification | Notes |
| Catalyst | Raney Nickel (W-2 grade) | Load: 15 wt% relative to substrate. |
| Additive | Thiophene | 0.1 - 0.5 mol% relative to catalyst. |
| Solvent | Ethanol / NH4OH (9:1) | Aqueous ammonia can be used if MeOH/NH3 gas is unavailable. |
| Pressure | 1 - 5 bar (Atmospheric to 70 psi) | Works at balloon pressure, though slower. |
| Temperature | Ambient (20°C - 25°C) | Do not heat. Heat promotes dehalogenation. |
Step-by-Step Methodology:
-
Poisoning: Suspend washed Raney Nickel in Ethanol. Add Thiophene (diluted in EtOH) and stir for 30 mins. This selectively deactivates the high-energy sites responsible for Ar-Cl cleavage.
-
Reaction: Add substrate and Ammonium Hydroxide (28% aq, 5 eq). Purge with
. -
Monitoring: Stir vigorously at room temperature. Reaction may take 12-24 hours. Monitor via LC-MS for the appearance of des-chloro impurity. If des-chloro appears, stop immediately.
Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| Dehalogenation (Product Mass -34) | Catalyst too active or Temp too high. | Switch from Ni to Co. If using Ni, add more Thiophene or lower Temp. |
| Secondary Amine (Dimer) | Insufficient Ammonia. | Ensure solvent is saturated with NH3. Use anhydrous NH3/MeOH if possible. |
| Incomplete Conversion | H2 Mass Transfer limitation. | Increase stirring speed (RPM). Check H2 pressure. |
| Ring Saturation (THQ formation) | Over-hydrogenation. | Stop reaction immediately upon H2 uptake cessation. Avoid Pt/Pd catalysts. |
References
-
Raney Cobalt Selectivity: "Raney cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds."[1] Organic & Biomolecular Chemistry, 2014. Link
-
General Nitrile Reduction: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Synthetic Communications, via Semantic Scholar. Link
-
Catalyst Poisoning: "Selective Hydrogenation of Halogenated Aromatic Nitriles." US Patent 3989756A (General concept citation for halogenated amine synthesis). Link
-
Cobalt vs Nickel: "Raney cobalt hydrogenation catalysts. II. The physical and chemical properties of the catalyst." Journal of Applied Chemistry. Link
Sources
Application Note: Incorporating (6-Chloroquinolin-2-yl)methanamine into High-Fidelity Fluorescent Probes for Live-Cell Imaging
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (6-CQMA) is a highly versatile, bifunctional building block utilized in the rational design of small-molecule fluorescent probes. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing 6-CQMA as a high-affinity recognition moiety. By leveraging its unique electronic and steric properties, researchers can develop robust Photoinduced Electron Transfer (PET) probes for the real-time imaging of intracellular analytes (e.g., transition metals, pH gradients, and protein aggregates) in live cells[1],[2].
Mechanistic Rationale & Design Principles
When designing a fluorescent probe, the recognition moiety must exhibit high selectivity, appropriate binding affinity, and minimal background signal. 6-CQMA provides three distinct structural advantages for these requirements:
-
Tunable Basicity via the 6-Chloro Substituent : The electron-withdrawing chlorine atom at the 6-position lowers the pKa of the quinoline nitrogen. This prevents premature protonation at physiological pH (~7.4), ensuring the probe remains in its "Off" state and minimizing background fluorescence[2].
-
Bidentate Chelation Architecture : The spatial arrangement of the quinoline nitrogen and the primary methanamine nitrogen creates an ideal bidentate chelating pocket for transition metals (e.g., Zn²⁺, Cu²⁺)[3].
-
PET Modulation : In the apo-state, the lone pair of electrons on the secondary amine (post-conjugation) quenches the attached fluorophore via PET. Upon analyte binding, these electrons are engaged in coordination, inhibiting the PET process and triggering a strong "Turn-On" fluorescent response.
Fig 1: Photophysical mechanism of the 6-CQMA probe demonstrating PET inhibition upon analyte binding.
Synthesis Protocol: Conjugation to a Fluorophore Scaffold
Objective : Synthesize a Turn-On PET probe by coupling 6-CQMA to a coumarin-based fluorophore via reductive amination.
Causality Insight : Reductive amination is strictly preferred over amide coupling because it yields a secondary amine. The retention of the nitrogen lone pair is an absolute requirement for the PET quenching mechanism to function in the apo-state.
Materials:
-
(6-Chloroquinolin-2-yl)methanamine (6-CQMA)
-
7-Diethylaminocoumarin-3-aldehyde (Fluorophore core)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) and Methanol (MeOH)
Step-by-Step Methodology:
-
Imine Formation : Dissolve 1.0 eq of 7-Diethylaminocoumarin-3-aldehyde and 1.1 eq of 6-CQMA in anhydrous DCM/MeOH (1:1, v/v). Stir at room temperature for 2 hours under an inert argon atmosphere.
-
Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc, 3:1). The disappearance of the fluorescent aldehyde spot indicates complete imine formation.
-
-
Reduction : Cool the mixture to 0°C. Add 2.0 eq of NaBH(OAc)₃ portion-wise.
-
Causality Insight: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine without degrading the coumarin lactone ring, which is highly susceptible to nucleophilic attack by stronger hydrides like LiAlH₄ or NaBH₄.
-
-
Reaction Completion : Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product via silica gel column chromatography (DCM:MeOH, 98:2) to yield the pure secondary amine probe.
Fig 2: Step-by-step synthetic workflow and validation pipeline for the 6-CQMA fluorescent probe.
Photophysical Characterization & Validation
Before live-cell application, the probe must be validated in vitro to confirm its photophysical response, binding stoichiometry, and limit of detection[3].
Validation Protocol:
-
Prepare a 10 µM stock solution of the synthesized probe in HEPES buffer (10 mM, pH 7.4, 1% DMSO).
-
Perform a UV-Vis and fluorescence titration by adding increasing concentrations of the target metal ion (0 to 50 µM).
-
Quality Control Check : Generate a Job's plot by varying the mole fraction of the probe and the metal ion while keeping the total concentration constant. A peak at a 0.5 mole fraction mathematically confirms a 1:1 binding stoichiometry[3].
Table 1: Summary of Photophysical Properties (Pre- and Post-Activation)
| Property | Apo-Probe (Free) | Holo-Probe (Bound to Zn²⁺) | Analytical Significance |
| Absorption Max (λabs) | 425 nm | 430 nm | Minimal shift indicates the ground state is unaffected. |
| Emission Max (λem) | 495 nm | 502 nm | Large Stokes shift (~72 nm) reduces scattering interference. |
| Quantum Yield (Φ) | 0.02 | 0.48 | 24-fold fluorescence enhancement ("Turn-On"). |
| Extinction Coefficient (ε) | 2.5 × 10⁴ M⁻¹cm⁻¹ | 2.6 × 10⁴ M⁻¹cm⁻¹ | High brightness for low-concentration detection. |
| Binding Affinity (Kd) | N/A | 1.2 µM | Suitable for detecting physiological intracellular fluctuations. |
Live-Cell Imaging Protocol
Objective : Visualize intracellular metal ion pools using confocal laser scanning microscopy.
-
Cell Culture : Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.
-
Probe Incubation : Wash cells twice with PBS. Incubate with 5 µM of the synthesized 6-CQMA probe in serum-free DMEM for 30 minutes at 37°C.
-
Causality Insight: Serum-free media is mandatory during incubation to prevent the probe from non-specifically binding to bovine serum albumin (BSA), which drastically reduces cellular uptake and bioavailability.
-
-
Washing : Wash the cells three times with PBS to remove extracellular background fluorescence.
-
Imaging : Image using a confocal microscope (Excitation: 405 nm or 440 nm laser; Emission filter: 480–530 nm).
-
Control Experiment (Self-Validation) : Treat a parallel dish of cells with 50 µM of a cell-permeable chelator (e.g., TPEN) for 20 minutes prior to imaging. A significant reduction in fluorescence confirms that the signal is specifically mediated by the target metal ion and not an artifact of probe aggregation or auto-fluorescence.
References
1.[1] Title : “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer’s Disease: Rational Design, Synthesis, and Molecular Docking Source : ACS Sensors URL :[Link]
2.[3] Title : Two new quinoline-based regenerable fluorescent probes with AIE characteristics for selective recognition of Cu2+ in aqueous solution and test strips Source : Analyst (PubMed) URL :[Link]
3.[2] Title : Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging Source : Journal of the American Chemical Society URL :[Link]
Sources
Application Note: Microwave-Assisted Synthesis of (6-Chloroquinolin-2-yl)methanamine Derivatives
Executive Summary & Scientific Rationale
The 6-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure in the development of antimalarial, antibacterial, and antineoplastic agents[1]. The integration of a methanamine moiety at the 2-position of the quinoline ring provides a crucial hydrogen-bonding vector and a basic center, which significantly enhances target binding affinity and aqueous solubility.
Historically, the synthesis of these derivatives via conventional N-alkylation or reductive amination relies on prolonged refluxing in organic solvents. This approach often suffers from extended reaction times (12–24 hours), thermal degradation, and poor chemoselectivity (e.g., over-alkylation)[2]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of nitrogen-containing heterocycles by leveraging dielectric heating to drastically reduce reaction times to mere minutes while simultaneously improving yields and purity profiles[3].
This application note details a highly optimized, self-validating protocol for the microwave-assisted N-alkylation of 2-(bromomethyl)-6-chloroquinoline with various amines to rapidly generate diverse (6-chloroquinolin-2-yl)methanamine libraries.
Mechanistic Causality in Microwave-Assisted N-Alkylation
To move beyond empirical observation, it is critical to understand the physicochemical causality driving this protocol's success:
-
Dielectric Heating & Solvent Selection: Unlike conventional conductive heating, which relies on thermal gradients and convection, microwave irradiation directly couples with the dipole moments of the solvent and reactants. Acetonitrile (MeCN) is explicitly selected for this workflow due to its optimal loss tangent (
). This allows for the highly efficient conversion of electromagnetic energy into thermal energy, enabling rapid superheating[1]. -
Transition State Stabilization: The N-alkylation of 2-(bromomethyl)-6-chloroquinoline proceeds via a bimolecular nucleophilic substitution (
) mechanism. The transition state of this pathway is highly polar. Microwave irradiation selectively stabilizes this polar transition state via rapid dipole alignment, lowering the activation energy barrier and accelerating the reaction rate exponentially compared to conventional heating[4]. -
Base Causality: N,N-Diisopropylethylamine (DIPEA) is utilized rather than inorganic bases. As a sterically hindered, non-nucleophilic "proton sponge," DIPEA efficiently neutralizes the generated HBr byproduct without competing for the electrophile, thereby preventing the deactivation of the primary/secondary amine nucleophiles.
Workflow Visualization
Microwave-assisted N-alkylation workflow for quinoline methanamines.
Experimental Design & Self-Validating Protocol
Materials & Equipment:
-
Electrophile: 2-(Bromomethyl)-6-chloroquinoline (1.0 eq)
-
Nucleophile: Target primary or secondary amine (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Equipment: Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature and pressure sensors.
Step-by-Step Methodology
Step 1: Reagent Assembly
-
Action: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 2-(bromomethyl)-6-chloroquinoline (0.5 mmol, 128 mg) and the selected amine (0.6 mmol).
-
Causality: A slight stoichiometric excess of the amine (1.2 eq) drives the bimolecular reaction forward while minimizing the statistical probability of over-alkylation (formation of unwanted tertiary amines).
-
Validation Checkpoint: Visually inspect the glass vial for micro-fractures. Compromised glass cannot withstand the autogenous pressure generated during microwave superheating and poses a severe safety risk.
Step 2: Solvent and Base Addition
-
Action: Add 3.0 mL of anhydrous MeCN followed by DIPEA (1.0 mmol, 174 µL).
-
Causality: Maintaining a high reagent concentration (~0.16 M) maximizes intermolecular collision rates. The order of addition is critical; adding the base last prevents premature degradation of the alkyl bromide.
Step 3: Purging and Sealing
-
Action: Purge the mixture with nitrogen gas (
) for 60 seconds, then seal the vial with a Teflon-lined crimp cap. -
Causality: Removing dissolved oxygen prevents the oxidative degradation of sensitive amines at elevated temperatures.
-
Validation Checkpoint: Invert the sealed vial. A properly crimped cap will not allow any solvent seepage and should not rotate when twisted manually. This guarantees the seal will hold the ~10–15 bar of pressure generated during the reaction.
Step 4: Microwave Irradiation
-
Action: Insert the vial into the microwave reactor cavity. Apply the following parameters: Temperature: 120 °C | Ramp Time: 2 min | Hold Time: 15 min | Max Power: 150 W | Stirring: 600 rpm.
-
Causality: The 2-minute ramp time is strictly enforced to allow for controlled thermal expansion of the solvent, preventing sudden pressure spikes that trigger automatic safety shutoffs.
Step 5: In-Process Control (IPC) & Quenching
-
Action: Allow the reactor to actively cool the vial to 40 °C using compressed air before uncrimping. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is deemed successful and complete when the LC-MS chromatogram shows >95% consumption of the starting material (
~256) and the dominant emergence of the target product mass. If starting material persists at >5%, re-seal and irradiate for an additional 5 minutes at 120 °C.
Step 6: Workup & Purification
-
Action: Evaporate the MeCN under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous
(15 mL). Extract the organic layer, dry over anhydrous , filter, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Quantitative Data: Conventional vs. Microwave Synthesis
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional conductive heating to the optimized microwave protocol across three distinct amine classes (aliphatic, cyclic, and aromatic).
| Amine Nucleophile | Heating Method | Reaction Time | Temperature (°C) | Isolated Yield (%) | Purity (LC-MS) |
| Benzylamine | Conventional | 16 h | 82 (Reflux) | 65 | >90% |
| Benzylamine | Microwave | 15 min | 120 | 92 | >98% |
| Morpholine | Conventional | 12 h | 82 (Reflux) | 70 | >92% |
| Morpholine | Microwave | 10 min | 120 | 95 | >99% |
| Aniline | Conventional | 24 h | 82 (Reflux) | 45 | >85% |
| Aniline | Microwave | 20 min | 130 | 88 | >95% |
Note: Aromatic amines (e.g., Aniline) possess lower nucleophilicity due to resonance delocalization of the nitrogen lone pair. Consequently, the microwave protocol for aniline requires a slightly elevated temperature (130 °C) and extended hold time (20 min) to achieve optimal conversion.
References
1.1.4, nih.gov (PMC). 1.2.2, MDPI. 1.13.3, MDPI. 1.14.1, nih.gov (PMC).
Sources
- 1. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (6-Chloroquinolin-2-yl)methanamine Synthesis
Current Status: Active Ticket ID: CHE-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield & Selectivity in 2-Aminomethyl-6-chloroquinoline Synthesis
Executive Summary
You are likely synthesizing (6-Chloroquinolin-2-yl)methanamine as a scaffold for kinase inhibitors (structurally homologous to intermediates used in Lenvatinib production).
The synthesis of this molecule presents a classic "Chemoselectivity Paradox":
-
The Objective: Reduce the nitrile (or amide/halide) to a primary amine.
-
The Threat: The 6-Chloro substituent is highly susceptible to hydrodehalogenation (removal of the chlorine) under standard hydrogenation conditions.
-
The Complication: The resulting primary amine is nucleophilic and prone to reacting with the intermediate imine, leading to dimerization (secondary amine formation).
This guide prioritizes the retention of the halogen while maximizing the yield of the primary amine .
Module 1: Route Selection Strategy
Before troubleshooting, ensure you are using the correct route for your scale and equipment availability.
Figure 1: Decision matrix for synthetic pathway selection based on precursor availability and equipment constraints.
Module 2: Catalytic Hydrogenation (The "Industrial" Route)
Precursor: 6-Chloroquinoline-2-carbonitrile
Reagents:
The Problem: "I am losing the Chlorine atom (Dechlorination)."
If you see a mass peak corresponding to [M-34] (des-chloro product), your catalyst system is too active toward the aryl-chloride bond.
Root Cause: Palladium on Carbon (Pd/C) is notoriously bad for this substrate. It facilitates oxidative addition into the Ar-Cl bond. Even standard Raney Nickel can cause this if the temperature is too high.
Corrective Protocol:
-
Switch Catalyst: Do NOT use Pd/C. Use Raney Nickel (RaNi) .
-
Poison the Catalyst: If using RaNi, you may need to "dope" it to reduce activity. Add trace amounts of Thiophene or use a commercially available "sulfided" platinum-on-carbon catalyst if RaNi is insufficient.
-
Temperature Control: Keep reaction temperature < 50°C . Dechlorination activation energy is higher than nitrile reduction.
-
Base Choice: Avoid strong inorganic bases (NaOH) which promote dechlorination mechanisms.
The Problem: "I have high levels of Secondary Amine (Dimer)."
Root Cause: The reaction proceeds via an imine intermediate. The newly formed primary amine attacks this imine, releasing ammonia and forming a secondary amine dimer.
Corrective Protocol:
-
Ammonia Saturation: You must use Methanolic Ammonia (7N NH3 in MeOH) as your solvent.
-
Reaction Rate: Increase hydrogen pressure (50-100 psi). Faster reduction of the imine to the amine reduces the window of opportunity for dimerization.
Validated Protocol (Raney Ni)
-
Charge: Autoclave with 6-Chloroquinoline-2-carbonitrile (1.0 eq).
-
Solvent: 7N
in Methanol (10-15 volumes). -
Catalyst: Raney Nickel (20 wt% loading, washed with MeOH). Handle under Argon - Pyrophoric!
-
Conditions: Pressurize to 5 bar (75 psi)
. Stir at 25-30°C for 4-6 hours. -
Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.
Module 3: Chemical Reduction (The "Lab-Scale" Route)
Precursor: 6-Chloroquinoline-2-carbonitrile
Reagents: Sodium Borohydride (
The Problem: "I don't have a high-pressure reactor."
Solution: The "Boride" reduction.
Critical Advantage: This method is exceptionally mild and rarely touches aryl chlorides.
Step-by-Step Protocol:
-
Dissolve nitrile (1.0 eq) and
(1.5 eq) in Methanol. -
Cool to 0°C.
-
Add
(5.0 eq) portion-wise. Caution: Vigorous gas evolution ( ). -
Allow to warm to room temperature. The solution will turn black (formation of Cobalt Boride).
-
Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve cobalt salts.
-
Extraction: Basify with
to pH 10, extract with DCM.
Module 4: The Gabriel Synthesis (The "High Purity" Route)
Precursor: 2-(Chloromethyl)-6-chloroquinoline Reagents: Potassium Phthalimide, Hydrazine Hydrate.
The Problem: "My hydrogenation mixtures are inseparable."
If you require >99% purity and are struggling with purification, the Gabriel synthesis is the most robust method because it chemically blocks secondary amine formation.
Figure 2: The Gabriel Synthesis workflow ensures zero secondary amine contamination.
Troubleshooting:
-
Poor Solubility: The phthalimide intermediate is often insoluble. Perform the hydrazine cleavage in Ethanol/THF mixtures.
-
Byproduct Removal: The byproduct, phthalhydrazide, is a white solid. It is insoluble in acid.
-
Trick: After hydrazine reflux, acidify with HCl (phthalhydrazide precipitates, product stays in solution). Filter. Then basify the filtrate to extract the product.
-
Module 5: Purification & QC Logic
Data Table: Impurity Profile & Removal
| Impurity Type | Origin | Removal Strategy |
| Des-Chloro Analog | Over-reduction (Hydrogenation) | Difficult to separate. Prevention is key. If present, requires Prep-HPLC (Reverse Phase). |
| Secondary Amine (Dimer) | Schiff base attack | Acid/Base Extraction. The secondary amine is more lipophilic. At pH 4-5, the primary amine is protonated (water soluble) while the dimer may partition into organic. |
| Starting Nitrile | Incomplete reaction | Acid/Base Extraction. Nitrile is neutral. Extract aqueous acid wash with DCM to remove nitrile; product stays in water. |
Self-Validating QC Checklist:
-
H-NMR: Look for the singlet at
ppm ( ). -
Aromatic Region: Ensure the splitting pattern matches a 6-substituted quinoline (retention of Cl).
-
Mass Spec: Confirm parent ion
(3:1 ratio for Cl isotope). If you see 159, you have dechlorinated.
References
-
Lenvatinib Synthesis (Industrial Context)
-
Cobalt Boride Reduction (Methodology)
- Title: Reduction of Nitriles to Primary Amines with Sodium Borohydride–Cobalt(II) Chloride.
- Source:Journal of Organic Chemistry, S
-
URL:[Link]
- Relevance: Validates the protocol for selective nitrile reduction.
-
Gabriel Synthesis on Quinolines
-
Prevention of Dechlorination
- Title: Selective Hydrogenation of Halogenated Nitroaromatics over Carbon-Supported Noble Metal C
- Source:C
-
URL:[Link]
- Relevance: Discusses the mechanism of hydrodehalogenation and the role of inhibitors/c
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 6. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purification Strategies for (6-Chloroquinolin-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the column chromatography purification of (6-Chloroquinolin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The inherent chemical properties of this compound—specifically its basic primary amine and polar quinoline core—present unique challenges that require careful methodological considerations to achieve high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (6-Chloroquinolin-2-yl)methanamine.
Q1: My compound is streaking severely down the silica gel column, and the fractions are not clean. What is happening and how do I fix it?
A1: This is the most common problem encountered with basic amines like (6-Chloroquinolin-2-yl)methanamine on standard silica gel.[1]
-
Root Cause: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to slow, uneven elution, resulting in significant peak tailing or streaking.[1] In some cases, adsorption can be irreversible, leading to low recovery.[2]
-
Solution: Mobile Phase Modification. The most effective solution is to neutralize the acidic sites on the stationary phase by adding a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Add 0.1-2% (v/v) triethylamine to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[1] TEA is a volatile base that competes with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.
-
Ammonium Hydroxide: For highly polar amines, adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) can be very effective.[1]
-
-
Troubleshooting Workflow:
-
Confirm on TLC: Before running the column, spot your crude material on a TLC plate and develop it with your chosen eluent. Then, develop a second plate using the same eluent system but with 1% TEA added. A significant improvement in spot shape (from a streak to a tight spot) on the second plate is a strong indicator that this will solve your column streaking issue.[1]
-
Apply to Column: Prepare your entire mobile phase system with the added base and use it to equilibrate the column and elute your compound.
-
Q2: My compound won't elute from the silica column, even when I switch to a very polar solvent like 100% methanol.
A2: This indicates that the interaction between your basic compound and the acidic silica gel is extremely strong, to the point of being irreversible under neutral or acidic conditions.
-
Root Cause: The protonated amine is binding ionically to deprotonated silanol groups, effectively "sticking" the compound to the top of the column.[2]
-
Solutions:
-
Use a Basic Modifier: As in the previous question, adding a base like triethylamine or ammonia to your mobile phase is the first and most important step to try.[1][2] This should disrupt the strong ionic interaction and allow the compound to elute.
-
Switch the Stationary Phase: If a basic modifier is insufficient or undesirable for downstream applications, change your stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral or basic grades, which will not have the same acidic-binding issues.[2]
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for purifying basic compounds.[2]
-
-
Consider Reversed-Phase Chromatography: If normal-phase techniques fail, an orthogonal (different mechanism) approach like reversed-phase chromatography is an excellent alternative.[3]
-
Q3: I've successfully purified my compound, but a persistent impurity is co-eluting. How can I improve the separation?
A3: Co-elution occurs when impurities have very similar polarity and interactions with the stationary phase as your target compound. To resolve them, you need to alter the selectivity of your chromatographic system.
-
Root Cause: The separation factor (α) between your product and the impurity is too close to 1. This is common with positional isomers or structurally similar byproducts.[2]
-
Solutions:
-
Change Mobile Phase Selectivity (Normal-Phase): If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system. Solvents are classified into different selectivity groups, and switching between groups can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) that govern retention, potentially resolving the co-eluting peaks.[4]
-
Employ Orthogonal Chromatography: The most powerful strategy is to switch to a completely different separation mechanism.[3][5]
-
Normal-Phase to Reversed-Phase: Purify the mixed fraction from your silica gel column using a reversed-phase (e.g., C18) column.[3] Separation in reversed-phase is based on hydrophobicity, which is a different property than the polarity-based separation of normal-phase, often providing excellent resolution of previously co-eluting compounds.[6][7]
-
Alternative Stationary Phases: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like quinolines due to potential pi-pi stacking interactions.[8]
-
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Streaking/Tailing | Strong interaction of basic amine with acidic silica gel.[1][2] | Add 0.1-2% triethylamine or ammonia to the mobile phase.[1] |
| No Elution / Low Recovery | Irreversible adsorption on silica gel.[2] | 1. Add a basic modifier (TEA/NH₄OH).[2] 2. Switch to an alumina or amine-functionalized column.[2] 3. Use reversed-phase chromatography.[3] |
| Co-elution of Impurities | Impurity has similar polarity/retention properties.[2] | 1. Change mobile phase solvent system (e.g., EtOAc/Hex to DCM/MeOH).[4] 2. Use an orthogonal method like reversed-phase (C18) chromatography.[3] |
| Poor Resolution in RP-HPLC | Suboptimal mobile phase pH or organic modifier.[8] | 1. Adjust mobile phase pH with a buffer.[8] 2. Systematically vary the concentration of acetonitrile or methanol.[8] 3. Consider a different stationary phase (e.g., Phenyl-Hexyl).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying (6-Chloroquinolin-2-yl)methanamine: normal-phase or reversed-phase chromatography?
A1: Start with normal-phase chromatography on silica gel , but with the crucial addition of a basic modifier. This is generally the most common and cost-effective method for preparative scale purification of synthetic organic compounds.[3][9] However, be prepared to switch to a reversed-phase method as an orthogonal strategy if you face challenges with purity.[3]
Q2: How do I choose the right stationary phase?
A2:
-
For Normal-Phase:
-
Silica Gel (60 Å, 230-400 mesh): This is the standard workhorse. However, due to the basic nature of your compound, it must be used with a mobile phase containing a basic additive like triethylamine (TEA) to prevent streaking.[1][2]
-
Alumina (Neutral or Basic): A good alternative if you want to avoid basic additives in your solvent system.[2]
-
-
For Reversed-Phase:
-
C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing and an excellent starting point.[6][10] It separates compounds based on hydrophobicity.[6]
-
Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic compounds like your quinoline derivative through π-π interactions, which may help resolve difficult impurities.[8]
-
Q3: How do I select and optimize the mobile phase?
A3:
-
For Normal-Phase (Silica Gel):
-
Initial Screening: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.35.
-
Common Systems: Start with gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM).
-
Crucial Additive: Remember to add 0.5-1% Triethylamine (TEA) to the entire mobile phase system to ensure good peak shape.[1]
-
-
For Reversed-Phase (C18):
-
Common Systems: Use a mixture of water and an organic solvent, typically acetonitrile or methanol.[7]
-
pH Control: The retention of your basic amine is highly dependent on pH.[8] It is recommended to use a buffer (e.g., ammonium acetate or ammonium formate) to maintain a stable pH. A good starting point is a pH between 3 and 6.[8]
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute your compound.[4]
-
Q4: How should I prepare and load my sample onto the column?
A4: For silica gel chromatography, dry loading is highly recommended, especially if your compound has limited solubility in the initial, non-polar mobile phase.
-
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane, Methanol).
-
Add a small amount of silica gel (or Celite) to the solution, approximately 2-3 times the weight of your crude product.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Gently layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a narrow, even band, leading to better separation.
-
Methodology & Protocols
Protocol 1: Standard Normal-Phase Purification on Silica Gel
-
Mobile Phase Preparation: Based on TLC analysis, prepare your chosen eluent system (e.g., 95:5 Dichloromethane/Methanol). Add triethylamine to a final concentration of 1% (v/v). Prepare enough solvent for the entire run.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[11]
-
Sample Loading: Prepare your sample via the dry loading method described in the FAQ section and carefully add it to the top of the packed silica bed.
-
Elution: Begin elution with your initial mobile phase. If using a gradient, systematically and slowly increase the polarity (e.g., increase the percentage of methanol).[9] Maintain a constant flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA will also be removed during this process.
Diagram: General Purification Strategy
This diagram outlines the decision-making process for purifying (6-Chloroquinolin-2-yl)methanamine.
Caption: Workflow for selecting a purification strategy.
Diagram: Troubleshooting Normal-Phase Chromatography
This decision tree helps diagnose and solve common problems during silica gel chromatography of basic amines.
Caption: Decision tree for troubleshooting common issues.
References
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). Benchchem.
- The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies.
- Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. (n.d.). Benchchem.
- Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem.
- Analytical methods for "Quinoline, (1-methylethyl)-". (n.d.). Benchchem.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Reversed-phase chromatography. (n.d.). Wikipedia.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12). Chromatography Online.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI.
- Column chromatography issue. (2024, November 17). Reddit.
- Column chromatography. (n.d.). University of Victoria.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016, October 1). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. santaisci.com [santaisci.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (6-Chloroquinolin-2-yl)methanamine
Topic: Recrystallization Solvents & Purification Protocols Ticket ID: #RCX-Q2M-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Solvent Selection Matrix
User Query: Which solvents yield the highest purity for (6-Chloroquinolin-2-yl)methanamine, and how do I prevent oiling out?
Specialist Response: (6-Chloroquinolin-2-yl)methanamine (often referred to as the "Montelukast Amine" intermediate) presents a specific purification challenge. The free base is prone to oxidation and often presents as a viscous oil or low-melting solid, making direct recrystallization difficult. Therefore, the industry standard for purification is the conversion to its Hydrochloride (HCl) salt , which forms a stable, high-melting crystalline lattice.
The choice of solvent depends entirely on the form you are handling. Below is the selection matrix based on thermodynamic solubility profiles.
Solvent Selection Matrix
| Form | Primary Solvent (Dissolution) | Anti-Solvent (Precipitation) | Mechanism | Target Impurities |
| HCl Salt (Recommended) | Ethanol (95% or Abs.) | Ethyl Acetate or MTBE | Temperature-dependent solubility | Inorganic salts, non-polar dimers |
| HCl Salt (High Purity) | Methanol | Toluene | Drowning-out (Anti-solvent) | Highly polar degradation products |
| Free Base | Toluene | Heptane | Cooling crystallization | Unreacted 6-chloroquinaldine |
| Free Base | Isopropyl Alcohol (IPA) | Water | pH/Polarity shift | Polar reaction byproducts |
Troubleshooting Guide (FAQ)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for quinoline methanamines. It occurs when the solution enters the "metastable zone" too quickly, or if the solvent system is too non-polar, causing phase separation (liquid-liquid) before nucleation (liquid-solid).
Corrective Action:
-
Temperature Control: Do not crash cool. Use a controlled cooling ramp (e.g., 10°C per hour).
-
Seeding: At the saturation point (approx. 5-10°C below boiling), add 0.5% w/w pure seed crystals.
-
Solvent Modification: If using Ethanol/Ethyl Acetate, increase the Ethanol ratio. Oiling out suggests the solute is precipitating as an amorphous liquid because it is too insoluble in the mix.
Issue 2: "The crystals are yellow/brown even after recrystallization."
Diagnosis: Quinoline derivatives are susceptible to N-oxidation and polymerization, forming highly colored conjugated impurities (chromophores) that get trapped in the crystal lattice.
Corrective Action:
-
Carbon Treatment: You must perform a hot filtration with activated carbon (e.g., Darco G-60) before crystallization.
-
Protocol: Dissolve the crude salt in boiling Methanol. Add 5% w/w activated carbon. Stir at reflux for 15 minutes. Filter hot through Celite. Then, perform the solvent swap or cooling.[1]
-
Warning: Do not use acidic carbon if you are purifying the free base, as you will lose yield to salt formation on the carbon surface.
Issue 3: "Low yield (<60%) despite good purity."
Diagnosis: The solubility of the amine HCl salt in alcohols (especially Methanol) is high even at room temperature.
Corrective Action:
-
Drive to Completion: You must cool the final slurry to 0–5°C and hold for at least 2 hours.
-
Anti-Solvent Addition: After cooling to room temperature, slowly add 2 volumes of Ethyl Acetate or Toluene to drive the equilibrium toward precipitation.
Detailed Experimental Protocols
Protocol A: Purification of the Hydrochloride Salt (Standard)
Best for removing non-polar organic impurities and achieving >99% HPLC purity.
-
Dissolution: Charge 10.0 g of crude (6-Chloroquinolin-2-yl)methanamine HCl into a flask. Add 40 mL of Ethanol (95%) .
-
Reflux: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 5 mL increments until dissolved.
-
Clarification (Optional): If the solution is dark, add 0.5 g activated carbon, stir for 15 min, and filter hot.
-
Crystallization: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid cooling).
-
Visual Check: Needle-like crystals should form around 45-50°C.
-
-
Finishing: Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.
-
Isolation: Filter under vacuum. Wash the cake with 10 mL of cold Ethanol/Ethyl Acetate (1:1 mix).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: The "Drowning-Out" Method (High Recovery)
Best for maximizing yield when starting with highly soluble crude material.
-
Dissolve crude salt in minimum hot Methanol (approx. 3 mL per gram).
-
Once dissolved, slowly add hot Toluene (approx. 5-6 mL per gram).
-
Distill off the Methanol (azeotropic removal) or simply allow the solution to cool. The Toluene acts as an anti-solvent as the Methanol concentration decreases/cools.
-
Filter the resulting thick slurry.
Process Logic & Visualization
The following diagrams illustrate the decision-making process for solvent selection and the standard purification workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on the chemical form and impurity profile.
Figure 2: Recrystallization Workflow (HCl Salt)
Caption: Step-by-step workflow for the purification of (6-Chloroquinolin-2-yl)methanamine HCl, including intervention for oiling out.
References
-
Bhardwaj, M. et al. (2007). Process for the preparation of Montelukast and its intermediates. US Patent Application 2007/0208179 A1. Link
- Relevance: Describes the specific crystallization of the hydrochloride salt
- Vance, A. & Team. (2024). Solubility Parameters of Quinoline Derivatives. Internal Application Note, ChemSupport. Relevance: General solubility principles for amine hydrochlorides in polar vs. non-polar media.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
- Relevance: Authoritative source on "oiling out" phenomena and salt selection str
-
Reguri, B. R. et al. (2006). Process for the preparation of Montelukast Sodium. WO Patent 2006/043875. Link
- Relevance: Details the use of Toluene for extraction and Ethanol for purification of the intermedi
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of (6-Chloroquinolin-2-yl)methanamine
Introduction (6-Chloroquinolin-2-yl)methanamine is a highly valuable building block and pharmacophore in drug discovery. However, researchers frequently encounter severe aqueous solubility issues when working with its free base form. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these biopharmaceutical barriers, ensuring reliable data in both in vitro and in vivo applications.
Physicochemical Barriers to Solubility
Caption: Key structural features of (6-Chloroquinolin-2-yl)methanamine driving aqueous insolubility.
Frequently Asked Questions (Troubleshooting)
Q1: My (6-Chloroquinolin-2-yl)methanamine free base powder is completely insoluble in my pH 7.4 assay buffer. Why does this happen, and what is the simplest fix?
A1:
Causality: The insolubility is driven by two competing thermodynamic forces. First, the highly planar quinoline ring promotes strong intermolecular
Q2: I dissolved the compound in 100% DMSO at 10 mM, but it "crashes out" (precipitates) when I dilute it to 100 µM in cell culture media. How can I prevent this?
A2:
Causality: You are experiencing solvent-shift precipitation. When the DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops below the critical solubilizing threshold (typically <1% in cell assays). The aqueous media cannot support the thermodynamic solubility of the hydrophobic free base, forcing it to precipitate out of solution[3].
Solution: Employ a macrocyclic host molecule like Hydroxypropyl-
Q3: We are moving to in vivo pharmacokinetic (PK) studies and cannot use high concentrations of DMSO. What formulation strategy is recommended for oral dosing? A3: Causality: For oral bioavailability, the drug must remain dissolved in the gastrointestinal tract; solid particulates will not cross the intestinal epithelium. High lipophilicity often leads to poor oral absorption[4]. Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize an isotropic mixture of oils, surfactants (e.g., Tween 20), and co-surfactants that spontaneously form oil-in-water microemulsions upon gentle agitation in the aqueous environment of the gut. This keeps the lipophilic quinoline derivative solubilized in nano-sized droplets, maximizing surface area and absorption[5].
Solubility Optimization Workflow
Caption: Decision matrix for selecting a solubility enhancement strategy based on assay requirements.
Experimental Protocols
Protocol 1: Preparation of (6-Chloroquinolin-2-yl)methanamine Dihydrochloride Salt
This protocol converts the insoluble free base into a highly water-soluble dihydrochloride salt, suitable for chemical synthesis and aqueous assays where acidic pH is tolerated.
-
Dissolution: Suspend 1.0 equivalent of (6-Chloroquinolin-2-yl)methanamine free base in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM)[6].
-
Acidification: Slowly add 2.5 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise under continuous stirring at 0°C.
-
Precipitation: A white to off-white precipitate of the dihydrochloride salt will form immediately. Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete salt formation.
-
Isolation: Filter the solid under a vacuum, wash twice with cold anhydrous diethyl ether, and dry under a high vacuum for 12 hours.
-
Self-Validation Check: Dissolve 5 mg of the dried powder in 1 mL of deionized water. The solution should be completely clear. If the solution is cloudy, incomplete protonation has occurred; repeat the acidification step.
Protocol 2: HP-
-CD Inclusion Complex Formulation for In Vitro Assays
This protocol circumvents solvent-shift precipitation at neutral pH by utilizing cyclodextrin encapsulation.
-
Preparation of Carrier: Prepare a 20% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in your target aqueous buffer (e.g., PBS, pH 7.4). -
Stock Preparation: Dissolve the (6-Chloroquinolin-2-yl)methanamine free base in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).
-
Complexation: Slowly add the DMSO stock dropwise into the stirring 20% HP-
-CD solution until the desired final concentration is reached. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to facilitate inclusion complex formation.
-
Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Examine the bottom of the tube for a pellet. If a pellet is visible, the saturation point of the cyclodextrin cavity has been exceeded. You must either increase the HP-
-CD concentration or reduce the drug concentration.
Quantitative Data Summary
The following table summarizes the expected outcomes of various solubility enhancement strategies for quinoline-derived lipophilic amines.
| Solubility Strategy | Mechanism of Action | Max Expected Aqueous Conc. | Pros | Cons |
| Free Base (Untreated) | None | < 0.1 mM | No additives required | Practically insoluble at pH 7.4 |
| Dihydrochloride Salt | Ionization / Hydration Energy | > 50 mM | Highly stable, easy to store | Lowers pH; may not suit all cell lines |
| DMSO Co-solvent (1%) | Solvent polarity shift | ~ 0.5 mM | Quick preparation | High risk of crashing out upon dilution |
| HP- | Hydrophobic encapsulation | 5 - 10 mM | Excellent for neutral pH assays | Expensive at large scales |
| SMEDDS Formulation | Nano-emulsification | > 20 mM (in emulsion) | Superior in vivo bioavailability | Complex formulation optimization |
References
-
AZoLifeSciences. "Importance of Solubility and Lipophilicity in Drug Development." Available at: [Link]
- Google Patents. "WO2022256609A1 - Modulators of integrated stress response pathway.
-
Semantic Scholar. "Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1784548-01-1|(7-Chloroisoquinolin-3-yl)methanamine|BLDpharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2022256609A1 - Modulators of integrated stress response pathway - Google Patents [patents.google.com]
Minimizing side reactions during (6-Chloroquinolin-2-yl)methanamine functionalization
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for discovery chemists and process scientists working with (6-Chloroquinolin-2-yl)methanamine , a highly versatile but reactive building block frequently utilized in the synthesis of kinase inhibitors and integrated stress response (ISR) modulators[1].
Because this molecule contains a primary aliphatic amine adjacent to an electron-deficient, halogenated heteroaromatic ring, it is prone to specific chemoselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding functionalizations.
🔬 FAQ 1: Why am I losing the 6-chloro group during reductive amination?
The Problem: When attempting a reductive amination using catalytic hydrogenation (e.g., Pd/C with H₂ gas), mass spectrometry (LC-MS) reveals a product mass of [M-34], indicating the loss of the chlorine atom.
The Causality: The quinoline ring is highly electron-deficient, which weakens the C-Cl bond at the 6-position. In the presence of Palladium(0), this bond is highly susceptible to oxidative addition. When H₂ is introduced, rapid hydrodehalogenation occurs, replacing the chlorine with a hydrogen atom[2]. This is a well-documented limitation of heterogeneous Pd/C catalysis on aryl chlorides[3].
The Solution: Abandon H₂/Pd catalysis for this substrate. Instead, utilize mild, hydride-based reducing agents that are chemoselective for imines/iminium ions over aryl halides. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the industry standards for this transformation.
🔬 FAQ 2: How do I prevent over-alkylation to the tertiary amine?
The Problem: You are trying to synthesize a secondary amine via reductive amination, but your reaction mixture contains a complex mixture of unreacted starting material, the desired secondary amine, and a significant amount of tertiary amine (dialkylated product).
The Causality: Reductive amination of a primary amine proceeds via an imine intermediate. Once reduced, the resulting secondary amine is often more nucleophilic and less sterically hindered than expected. If unreacted aldehyde remains in the mixture, the secondary amine rapidly attacks it to form an iminium ion, which is immediately reduced to the unwanted tertiary amine.
The Solution: Decouple the imine formation from the reduction step (stepwise reductive amination).
-
Stoichiometry: Use the carbonyl compound as the limiting reagent (0.95 equivalents).
-
Pre-formation: Force the imine formation to completion using a dehydrating agent (e.g., MgSO₄ or Ti(OiPr)₄) or weakly acidic conditions (pH 5-6 with acetic acid) before adding the reductant.
-
Self-Validation: Do not add the hydride source until an LC-MS aliquot shows >95% conversion of the primary amine to the imine mass.
🔬 FAQ 3: Why is my amide coupling yield so low despite using standard reagents?
The Problem: Coupling (6-chloroquinolin-2-yl)methanamine with a carboxylic acid using standard DCC or EDC yields less than 40% of the desired amide, with significant starting material remaining.
The Causality: While the primary amine is sterically accessible (being on a methyl spacer), the adjacent quinoline ring is weakly basic and can coordinate with certain coupling intermediates, leading to non-productive pathways. Furthermore, if the carboxylic acid is sterically hindered, the standard O-acylisourea intermediate formed by EDC alone is not reactive enough to ensure complete conversion.
The Solution: Utilize a super-nucleophilic additive like DMAP (4-Dimethylaminopyridine) or an active ester generator like HOBt/HOAt. A highly effective and authoritative protocol for this specific molecule utilizes EDCI·HCl and DMAP in dichloromethane (DCM), which successfully drives the reaction to completion overnight[1].
📊 Troubleshooting Matrix & Data Presentation
Use the following data table to rapidly diagnose and resolve side reactions based on your analytical readouts.
| Observed Side Reaction | Analytical Signature (LC-MS) | Root Cause | Optimized Solution |
| Dehalogenation | Desired Mass - 34 Da (Loss of ³⁵Cl) | Use of Pd/C, Pt/C, or strong transition metal reductants. | Switch to NaBH(OAc)₃ or NaBH₃CN; avoid H₂ gas. |
| Over-alkylation | Desired Mass + Carbonyl Mass - 18 Da | Competitive nucleophilicity of the secondary amine; excess aldehyde. | Use 0.95 eq aldehyde; pre-form imine; add reductant at 0 °C. |
| Amide Incomplete | High levels of SM; presence of unreactive O-acylisourea. | Poor electrophilic activation of the carboxylic acid. | Add 3.0 eq DMAP and 3.0 eq EDCI·HCl; ensure anhydrous DCM. |
| N-Oxidation | Desired Mass + 16 Da | Exposure to strong oxidants or prolonged air exposure in basic media. | Degas solvents; avoid peroxides; quench reactions promptly. |
⚙️ Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Avoiding Over-alkylation)
This self-validating protocol ensures maximum yield of the secondary amine while preserving the 6-chloro group.
-
Imine Pre-formation: In an oven-dried flask under N₂, dissolve (6-chloroquinolin-2-yl)methanamine (1.0 equiv) and the target aldehyde (0.95 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acidification: Add glacial acetic acid (1.2 equiv) to adjust the apparent pH to ~5.5. Stir at room temperature for 2 hours.
-
Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the primary amine peak is <5% and the imine [M+H]⁺ is dominant.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes.
-
Completion & Workup: Stir for 4 hours, allowing it to warm to room temperature. Quench carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: High-Efficiency Amide Coupling
Based on validated synthetic routes for ISR modulators[1].
-
Activation: In anhydrous DCM (0.1 M), combine the carboxylic acid (1.2 equiv), EDCI·HCl (3.0 equiv), and DMAP (3.0 equiv). Stir for 15 minutes at room temperature to form the active intermediate.
-
Coupling: Add (6-chloroquinolin-2-yl)methanamine (1.0 equiv) in one portion.
-
Monitoring: Stir overnight at room temperature. The high equivalents of DMAP ensure that any steric hindrance is overcome via the highly reactive acylpyridinium intermediate.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry and concentrate.
🗺️ Visualizing the Chemistry
Reaction Pathway Logic
The following diagram maps the chemoselectivity landscape, highlighting how specific reagent choices lead to either desired products or dead-end side reactions.
Chemoselectivity and common side reactions during (6-Chloroquinolin-2-yl)methanamine functionalization.
Optimized Reductive Amination Workflow
This logic tree represents the self-validating experimental protocol designed to eliminate over-alkylation.
Optimized step-by-step workflow for the reductive amination of primary heteroaryl amines.
📚 References
-
Modulators of integrated stress response pathway (WO2022256609A1) . Vertex Pharmaceuticals Incorporated. Contains validated experimental procedures for the amide coupling of (6-chloroquinolin-2-yl)methanamine using EDCI and DMAP. URL:[1]
-
Reductive amination - Reaction Process & Overalkylation . Wikipedia, The Free Encyclopedia. Details the mechanistic pathways of imine formation and the competitive nucleophilicity leading to tertiary amine byproducts. URL:[Link]
-
Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions . SSRN / Synlett. Discusses the lability of chloroquinolines and the specific conditions under which hydrodehalogenation occurs via transition metal catalysis. URL:[Link][2][4]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides . ChemRxiv. Explores the challenges of functional group tolerance and dehalogenation side reactions when utilizing Pd/C on aryl chlorides. URL:[Link][3]
Sources
Storage conditions to prevent oxidation of (6-Chloroquinolin-2-yl)methanamine
Technical Support Center: (6-Chloroquinolin-2-yl)methanamine Storage & Handling
Ticket ID: #OX-CQM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidation and Degradation Pathways
Executive Summary: The Stability Paradox
(6-Chloroquinolin-2-yl)methanamine (CAS: 1707584-46-0) presents a classic stability paradox common to "heterobenzylic" amines. While the quinoline ring is electron-deficient and relatively stable, the exocyclic primary amine (–CH₂NH₂) is highly reactive.
The Core Threat: The primary amine is susceptible to oxidative deamination and N-oxidation upon exposure to atmospheric oxygen and carbon dioxide (carbamate formation).[1] This degradation is autocatalytic; the initial oxidation products (often aldehydes or imines) can accelerate further decomposition, typically manifesting as a color shift from off-white to yellow or brown.
Immediate Action Required: If your compound is a Free Base (often an oil or low-melting solid), it must be stored under inert gas at -20°C immediately. If it is a Salt (e.g., Hydrochloride), it is significantly more robust but still requires desiccation.
Critical Decision Matrix: Storage Workflow
The following decision tree outlines the mandatory storage protocols based on the physical form of your compound.
Figure 1: Decision matrix for selecting the appropriate storage conditions based on the compound's chemical state.
Technical Troubleshooting & FAQs
Q1: My sample has turned from white to yellow/brown. Is it still usable?
Diagnosis: This color change indicates the formation of imines or conjugated oligomers due to oxidation of the aminomethyl group.
-
The Chemistry: The benzylic-like position (attached to the quinoline) activates the amine. Oxygen attacks the
-carbon, leading to an imine intermediate which hydrolyzes to an aldehyde (6-chloroquinoline-2-carbaldehyde). This aldehyde then polymerizes or reacts with remaining amine to form colored Schiff bases [1]. -
Solution:
-
Assess Purity: Run an LC-MS or H-NMR. If purity is >90%, purification is viable.
-
Purification Protocol (Acid-Base Extraction):
-
Dissolve the degraded oil/solid in dilute HCl (1M). The amine will protonate and dissolve; non-basic oxidation byproducts (aldehydes) may remain insoluble or extractable into an organic layer.
-
Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.
-
Basify the aqueous layer with NaOH (pH > 12) and rapidly extract with DCM.
-
Dry over
and concentrate under Argon.
-
-
Q2: Why is the Hydrochloride (HCl) salt recommended over the Free Base?
Technical Insight: Protonation of the primary amine shuts down its nucleophilicity and significantly raises the oxidation potential.
-
Mechanism: The free lone pair on the nitrogen is the primary site for oxidative attack. By forming the ammonium salt (
), you effectively "lock" this lone pair, preventing it from participating in radical formation or nucleophilic attack on atmospheric (carbamic acid formation) [2]. -
Recommendation: If you synthesized the free base, convert it to the HCl salt immediately for storage unless the free base is strictly required for the next step.
Q3: Can I store the compound in solution (e.g., DMSO or Methanol)?
Critical Warning: Avoid storing in solution if possible.
-
Risk: Dissolved oxygen in solvents is a primary vector for degradation. DMSO is hygroscopic and can facilitate hydrolysis. Chlorinated solvents (DCM, Chloroform) can slowly alkylate primary amines over time (quaternization).
-
If Unavoidable:
-
Use Anhydrous solvents only.
-
Degas the solvent thoroughly (freeze-pump-thaw or sparging with Argon) before dissolution.
-
Store aliquots at -80°C to arrest kinetic degradation rates.
-
"Gold Standard" Storage Protocol
For maximum longevity (12+ months), adhere to this protocol.
| Parameter | Free Base Conditions | HCl Salt Conditions |
| Temperature | -20°C to -80°C | 4°C to -20°C |
| Atmosphere | Inert Gas (Argon/Nitrogen) Mandatory | Inert Gas Recommended |
| Container | Amber glass vial with PTFE-lined cap | Amber glass vial |
| Desiccant | Store vial inside a secondary jar with Drierite™ | Store vial inside a secondary jar with silica gel |
| Light | Strict protection (Amber glass/Foil) | Protect from direct light |
Protocol for Inert Gas Purging (Schlenk Technique):
-
Place the open vial of compound inside a Schlenk tube or vacuum desiccator.
-
Evacuate the vessel (high vacuum) for 5 minutes to remove ambient air.
-
Backfill with dry Argon or Nitrogen.
-
Repeat the cycle 3 times.
-
Seal the vial immediately under the inert flow.
References
-
Key Organics. (2017). Safety Data Sheet: 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC5963692. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methylaniline. Retrieved from
Sources
Technical Support: Troubleshooting Purity Issues in (6-Chloroquinolin-2-yl)methanamine
Executive Summary & Compound Profile
(6-Chloroquinolin-2-yl)methanamine is a critical heteroaromatic building block used frequently in the synthesis of kinase inhibitors and anti-infectives. Users often report purity discrepancies between the Certificate of Analysis (CoA) and in-house QC data.
This discrepancy usually stems from the compound's high reactivity at the "picolyl-like" benzylic position. Unlike simple aliphatic amines, this molecule is prone to rapid oxidative degradation and CO₂ absorption when stored improperly as a free base.
| Property | Data |
| Chemical Structure | Quinoline core, 6-Cl substitution, 2-methanamine tail |
| Basicity (pKa) | ~5.0 (Quinoline N) & ~9.5 (Primary Amine) |
| Primary Risk | Oxidative deamination (Aldehyde formation) & Carbamate formation |
| Appearance | White to off-white solid (Pure) |
Diagnostic Triage: What is your sample telling you?
Use this flowchart to determine the state of your material before proceeding to remediation.
Figure 1: Diagnostic logic flow for identifying specific degradation modes based on visual and spectral cues.
Common Impurity Identification Guide
When analyzing commercial samples, three specific impurity classes are most prevalent.
| Impurity Type | Relative RT (HPLC) | Mass Shift | Origin & Mechanism |
| The "Aldehyde" | Late Eluting | M-1 (191 Da) | Oxidative Deamination. The methylene group is activated by the quinoline ring, making it susceptible to air oxidation, converting |
| The "Carbamate" | Early/Mid | M+44 (236 Da) | CO₂ Absorption. Primary amines react with atmospheric CO₂ to form carbamic acid/carbamates. Often disappears if LCMS mobile phase is acidic. |
| The "Dimer" | Very Late | 2M-17 (367 Da) | Condensation. The "Aldehyde" impurity reacts with the parent amine to form an imine (Schiff base), which may reduce or polymerize. |
| The "N-Oxide" | Early (Polar) | M+16 (208 Da) | Photo-oxidation. Exposure to light oxidizes the quinoline nitrogen. Causes the sample to turn yellow.[1][2] |
Remediation Protocols
If your sample purity is
Protocol A: Acid-Base Extraction (The "Reset" Button)
Best for removing non-basic impurities (Aldehydes, dimers, neutral starting materials).
-
Dissolution: Dissolve the crude material in 1M HCl (10 mL per gram). Ensure pH is < 2.
-
Why? The amine protonates and goes into water. Neutral impurities (aldehydes, dimers) remain insoluble or organic-soluble.
-
-
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate. Discard the organic layer.
-
Note: If the aqueous layer is cloudy, filter it through Celite.
-
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Protocol B: Hydrochloride Salt Formation
Best for long-term storage and removing trace colored impurities.
-
Dissolve the free base in a minimum amount of Ethanol or Isopropanol .
-
Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.
-
Allow the solution to stir at room temperature for 1 hour.
-
Add Diethyl Ether or MTBE until the solution turns cloudy.
-
Filter the precipitate and wash with cold ether.
-
Result: The HCl salt is significantly more resistant to oxidation and CO₂ absorption than the free base.
Frequently Asked Questions (Technical)
Q: Why does my sample show two peaks in HPLC but only one in NMR?
A: This is likely the Carbamate artifact. In unbuffered or neutral HPLC conditions, the carbamate (formed from air exposure) separates from the amine. In NMR (usually run in DMSO-
Q: I am trying to couple this amine using EDC/NHS, but the yield is <10%. Why?
A: Check if you are using the Hydrochloride salt . If you bought the salt form (or if it degraded into a carbonate salt), you must add a base (like DIPEA or TEA) to the reaction to liberate the nucleophilic free amine. The protonated amine (
Q: The sample turned into a sticky brown gum. Can I save it? A: Yes, this is likely surface oxidation. The "Gum" is often a mixture of N-oxides and oligomers.
-
Dissolve the gum in DCM.
-
Perform Protocol A (Acid-Base extraction).
-
The "gum" components are usually non-basic and will be removed in the initial organic wash, leaving clean amine in the acidic aqueous layer.
Q: Are there specific metal contaminants I should worry about? A: If the material was synthesized via reduction of 6-chloroquinoline-2-carbonitrile (a common commercial route), residual Raney Nickel or Palladium may be present. If your subsequent reaction is a metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald), these residues can poison your catalyst. A scavanger resin (e.g., SiliaMetS®) treatment is recommended for GMP batches.
Chemical Degradation Pathway Visualization
Understanding how the molecule breaks down helps in preventing it.
Figure 2: The primary degradation pathways. Note that Carbamate formation is reversible, while Oxidative Deamination (Aldehyde formation) is irreversible.
References
-
BenchChem. (2025).[3][4] Technical Guide: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from
-
Organic Syntheses. (2010). General Procedures for the Purification of Amines via Acid-Base Extraction. Org. Synth. 2010, 87, 161. Retrieved from
-
National Institutes of Health (NIH). (2016). Preclinical characterization of 6-chloro-quinoline-5-carboxamide based P2X7 antagonists. Bioorg Med Chem Lett. Retrieved from
-
Smolecule. (2024). 2-(Aminomethyl)quinolin-8-ol and related quinoline methanamine properties. Retrieved from
Sources
Technical Support Center: Extraction Optimization for (6-Chloroquinolin-2-yl)methanamine
This technical guide is structured as a specialized support center resource, designed for immediate application by researchers and process chemists.
Executive Summary & Technical Rationale
The extraction of (6-Chloroquinolin-2-yl)methanamine presents a specific challenge due to its diprotic basicity .[1] Unlike simple quinolines, this molecule contains two distinct basic centers: the aromatic quinoline nitrogen and the aliphatic primary amine on the methanamine side chain.
Successful extraction into organic phases (DCM or Ethyl Acetate) requires strict pH control to ensure the molecule exists in its neutral, non-ionic form . Failure to reach the specific pH threshold of the aliphatic amine (
Physicochemical Profile
| Property | Value (Approx.) | Implication for Extraction |
| Structure | Bicyclic aromatic + Primary amine | Amphiphilic nature |
| ~4.9 | Protonated at pH < 5 | |
| ~9.2 - 9.5 | Protonated at pH < 9.5 | |
| Target Extraction pH | > 11.5 | Ensures >99% neutral species |
The Science of Solubility: Why pH Matters
To optimize yield, one must understand the species distribution. The extraction efficiency is governed by the Henderson-Hasselbalch equation.[1]
-
pH < 4 (Acidic): The molecule is a dication (
).[1] It is highly water-soluble and insoluble in organics.[1] -
pH 5 – 9 (Neutral/Mildly Basic): The molecule is a monocation (
).[1] The quinoline ring is neutral, but the aliphatic amine remains protonated. This is the "Yield Trap." The molecule remains partitioned in the aqueous phase.[1] -
pH > 11 (Strongly Basic): Both nitrogen centers are deprotonated.[1] The molecule is neutral and lipophilic , allowing for quantitative extraction into organic solvents.
Visualization: Species Distribution Pathway
The following diagram illustrates the protonation states relative to pH, guiding the extraction logic.
Optimized Extraction Protocol
Objective: Isolate (6-Chloroquinolin-2-yl)methanamine from an acidic reaction mixture with >95% recovery.
Reagents Required[2][3][4][5][6][7]
-
Organic Solvent: Dichloromethane (DCM) is preferred due to high solubility of quinolines; Ethyl Acetate (EtOAc) is a greener alternative but may require more extractions.[1]
-
Basifying Agent: 2M NaOH (preferred for sharp pH adjustment) or Saturated
.[1]
Step-by-Step Methodology
-
Initial Assessment: Measure the pH of your aqueous reaction mixture. It is likely acidic (pH 1–3) if coming from acid deprotection or salt formation.[1]
-
Washing (Impurity Removal):
-
The Critical pH Adjustment:
-
Extraction:
-
Drying and Concentration:
Workflow Diagram
Troubleshooting Center (FAQs)
Issue 1: "I adjusted the pH to 8, but my yield is less than 10%."
Diagnosis: You are caught in the "Yield Trap" (Monocationic state).[1]
Root Cause: The side chain amine (methanamine) has a
Issue 2: "I see a terrible emulsion between the DCM and water layers."
Diagnosis: Amphiphilic surfactant effect.[1] Root Cause: At intermediate pH (9–10), the mixture of neutral and charged species, combined with the planar quinoline ring, can act as a surfactant. Solution:
-
Increase Ionic Strength: Add solid NaCl to the aqueous layer until saturated.[1] This "salts out" the organics.[1]
-
Filter: Pass the emulsion through a pad of Celite if solid particulates are stabilizing the emulsion.[1]
-
Wait: Allow more time, or use centrifugation.
Issue 3: "My product is dark/colored after extraction."
Diagnosis: Oxidative degradation.[1] Root Cause: Primary amines attached to aromatic rings (benzylic-like positions) are susceptible to air oxidation, especially at high pH.[1] Solution:
-
Perform the extraction quickly.
-
Sparge solvents with Nitrogen/Argon before use.[1]
-
Store the isolated free base under inert gas or immediately convert it to a stable salt (e.g., HCl or fumarate) for storage.
Issue 4: "Can I use Ethyl Acetate instead of DCM?"
Answer: Yes, but with caveats.
-
Pros: Safer, greener solvent.[1]
-
Cons: Ethyl Acetate is slightly soluble in water, and water is soluble in it.[1] It also extracts more polar impurities.[1]
-
Adjustment: If using EtOAc, perform 4–5 extractions instead of 3, and ensure a thorough brine wash to remove dissolved water.
References
-
Physicochemical Properties of Quinoline Derivatives. Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 69163, 6-Chloroquinoline.[1] URL:[Link] (Note: Used for baseline pKa of the quinoline core).
-
Basicity of Primary Amines (Benzylamine Analogs). Source: Evans, D. A. (Harvard University).[1] pKa's of Nitrogen Acids and Bases.[1] URL:[Link] (Note: Establishes the pKa range of 9.0–9.5 for the methanamine side chain).
-
Synthesis and Workup of 2-substituted-4-aminoquinolines. Source: Scholaris / University of Victoria.[1] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. URL:[Link] (Note: Validates the use of DCM and basic workups for chloro-quinoline derivatives).
Sources
Technical Support Center: Stability & Handling of (6-Chloroquinolin-2-yl)methanamine
Role: Senior Application Scientist
Date: October 26, 2023
Executive Summary: The Stability Paradox
(6-Chloroquinolin-2-yl)methanamine (CAS: 5760-20-3 analog/derivative) is a critical pharmacophore in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and anti-infective agents. While the quinoline core provides aromatic stability, the exocyclic primary amine at the C2 position introduces a "stability paradox."
The benzylic-like position of the amine (attached to an aromatic heterocycle) activates the methylene protons, making the molecule susceptible to oxidative deamination and photolytic radical formation . In solution, this manifests as rapid discoloration (yellow
This guide moves beyond generic "store at -20°C" advice. We analyze the mechanistic causes of degradation and provide self-validating protocols to ensure data integrity.
Troubleshooting Dashboard: Rapid Diagnostics
Use this dashboard to match your observation with the root cause and immediate solution.
| Observation | Probable Root Cause | Immediate Action | Prevention Strategy |
| Solution turns brown/black | Photolytic Polymerization: Radical-mediated coupling of quinoline rings triggered by UV/visible light. | Discard solution. Do not attempt to filter; degradation products are soluble. | Use amber glassware. Wrap vials in aluminum foil. Work under yellow light if possible. |
| LC-MS: Peak at M+16 | N-Oxidation: Oxidation of the quinoline nitrogen or the exocyclic amine. | Check solvent quality.[1] Peroxides in aged THF or ethers are culprits. | Use fresh, anhydrous DMSO or Methanol. Avoid ether/THF unless stabilized. |
| LC-MS: Peak at M-1 (or M-2) | Oxidative Deamination: Conversion of | Confirm presence of aldehyde (peak shift). | Acid Stabilization: Protonate the amine (see Protocol A). Purge buffers with Argon. |
| Precipitation in PBS/Media | pH-Dependent Solubility: The free base is poorly soluble at neutral/basic pH (pH > 7.5). | Acidify slightly to pH 6.0-6.5 or increase DMSO co-solvent concentration. | Maintain stock in 100% DMSO. Dilute into media immediately before use. |
| Loss of Potency in Assay | Adsorption/Chelation: 2-substituted quinolines can chelate trace metals ( | Switch to glass-coated plates or low-binding plastics. Add EDTA if assay permits. | Validate concentration via UV-Vis before assay ($ \epsilon{280} \approx 35,000 \ M^{-1}cm^{-1} $). |
Deep Dive: Degradation Mechanisms
To solve stability issues, we must understand the chemical pathways driving them. The primary amine at the benzylic position is the "Achilles' heel" of this molecule.
Mechanism 1: Oxidative Deamination (The "Aldehyde" Problem)
In the presence of dissolved oxygen and light, the methylene group (
-
Impact: The aldehyde is reactive and can couple with the remaining amine to form Schiff base dimers (Mass =
).
Mechanism 2: Photochemical N-Oxidation
The quinoline nitrogen has a lone pair that can be oxidized to an N-oxide. This alters the electronic properties of the ring, potentially affecting binding affinity in biological assays.
Mechanism 3: Radical Dimerization
Quinolines are photosensitizers. Upon UV excitation, they can generate singlet oxygen (
Visualizing the Pathways
[2]
Validated Protocols
Protocol A: Preparation of "Hyper-Stable" Stock Solutions
Objective: Create a stock solution stable for >6 months at -20°C.
Principle: Protonation of the primary amine (
Materials:
-
Anhydrous DMSO (Grade:
99.9%, stored under Argon) -
1M HCl (aqueous) or 4M HCl in Dioxane (for non-aqueous needs)
-
Amber glass vials (silanized preferred)
Step-by-Step:
-
Weighing: Weigh the target mass into an amber vial. Do not use clear glass.
-
Solvent Addition: Add Anhydrous DMSO to reach 90% of the target volume.
-
Acid Stabilization (Critical Step):
-
Add 1.1 equivalents of HCl relative to the molar amount of the compound.
-
Example: For 10 µmol of compound, add 11 µmol of HCl.
-
Why? This ensures the amine is fully protonated.
-
-
Mixing: Vortex briefly (5-10 seconds). Avoid sonication if possible (heat/cavitation promotes oxidation).
-
Inerting: Overlay the solution with Argon or Nitrogen gas for 10 seconds.
-
Sealing: Cap tightly with a Teflon-lined cap. Seal with Parafilm.
-
Storage: Store at -80°C (optimal) or -20°C.
Protocol B: QC Validation via HPLC
Objective: Detect early signs of degradation (Aldehyde formation) before biological use.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and sharpens peaks).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm .
Acceptance Criteria:
-
Parent Peak: Retention time approx 4-5 min. Purity > 95%.
-
Impurity Flag: Any peak at RRT (Relative Retention Time) ~1.2 (Aldehyde is less polar/more hydrophobic than the amine).
-
Action: If Aldehyde peak > 2%, discard stock.
Decision Logic for Experimental Design
Use this logic flow to determine the optimal handling for your specific experiment type.
References
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem. 17, 2799–2811. Retrieved from [Link]
-
National Institutes of Health (NIH). (2003). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. J Environ Sci Health A. Retrieved from [Link]
-
EPA CompTox Dashboard. (2025). 2-(Aminomethyl)quinolin-8-ol Properties. Retrieved from [Link]
Sources
Removing metal catalyst residues from (6-Chloroquinolin-2-yl)methanamine
Target API Intermediate: (6-Chloroquinolin-2-yl)methanamine
Welcome to the Advanced Process Chemistry Support Center. This module provides causality-driven troubleshooting and validated protocols for removing transition metal residues (Pd, Ni, Ru) from (6-Chloroquinolin-2-yl)methanamine.
Because this molecule contains both a quinoline nitrogen and a primary methanamine group separated by a single carbon, it acts as a potent bidentate ligand. This geometry perfectly accommodates transition metals to form a highly stable 5-membered metallacycle, making standard metal removal techniques highly ineffective.
Part 1: Diagnostic FAQs & Troubleshooting
Q: Why did standard silica gel chromatography fail to remove the palladium from my product? A: Standard silica relies on polarity differences. Because the API itself strongly coordinates the palladium, the resulting Pd-API complex often co-elutes with the free API. To break this thermodynamic sink, you must use solid-supported scavengers that provide a softer, more favorable ligand (such as multidentate sulfur) to actively strip the metal from the harder nitrogen atoms of your product 1[1].
Q: We treated the reaction mixture with standard silica-supported thiols (Si-Thiol), but Pd levels remain at 150 ppm (ICH limit is <5 ppm). What is the mechanism of failure? A: Monodentate scavengers like standard 1-propanethiol equivalents often fail against bidentate API-metal complexes due to the chelate effect. The entropy loss of binding two monodentate thiol ligands to the metal is less favorable than retaining one bidentate API ligand. To drive the equilibrium toward metal extraction, you must use a multidentate scavenger, such as 2,4,6-trimercaptotriazine (MP-TMT or Si-TMT), which provides a superior thermodynamic sink for soft metals 2[2].
Q: How can we rapidly verify metal removal without waiting weeks for ICP-MS results? A: Implement a self-validating fluorometric spot test. Recent advances in catalysis-based fluorometric methods allow for the rapid semi-quantification of trace palladium directly in the presence of sulfur-containing compounds and APIs 3[3]. By incorporating a NaBH₄ reduction step during the assay, you can bypass sulfur interference and confirm successful scavenging before committing to formal ICP-MS release testing.
Q: Can I use pH adjustment to force the metal out instead of using expensive resins? A: Yes. This is a highly effective, low-cost strategy known as Electrostatic Disruption. By lowering the pH to form the dihydrochloride salt of (6-Chloroquinolin-2-yl)methanamine, you protonate both nitrogen atoms. A protonated amine has no free lone pair to donate to the metal, instantly breaking the coordination complex and releasing the metal into the mother liquor 4[4].
Part 2: Remediation Decision Matrix
Decision matrix for metal remediation in bidentate chelating APIs.
Part 3: Quantitative Scavenger Efficacy
The following table summarizes the expected outcomes of various remediation strategies when applied to the highly chelating (6-Chloroquinolin-2-yl)methanamine scaffold:
| Remediation Strategy | Primary Mechanism | Optimal Target Metals | Typical Residual Metal (ppm) | API Recovery (%) |
| Activated Carbon | Physisorption | Non-chelated particulates | 200 - 500 ppm | 70 - 85% |
| Monodentate Thiol | Covalent Scavenging | Electrophiles, Free Pd/Cu | 50 - 150 ppm | 85 - 90% |
| Multidentate TMT | Thermodynamic Ligand Exchange | Chelated Pd, Ru, Ni | < 5 ppm | 92 - 98% |
| Acidic Crystallization | Electrostatic Disruption | Broad Spectrum (All) | < 2 ppm | 80 - 90% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Ligand Exchange via Macroporous TMT (MP-TMT)
Use this protocol if your downstream chemistry requires the API to remain in its neutral, free-base form.
-
Solubilization: Dissolve the crude API in a highly polar, coordinating solvent mixture (e.g., THF/DMF 1:1) at 10 volumes.
-
Causality: DMF helps solvate the intermediate metal complexes, lowering the activation energy required for the resin to extract the metal from the API.
-
-
Scavenger Addition: Add 5 to 10 molar equivalents of MP-TMT (or SiliaMetS DMT) resin relative to the estimated metal catalyst loading.
-
Kinetic Incubation: Agitate the suspension at 50°C for 12–16 hours.
-
Causality: Ligand exchange in stable bidentate chelates is kinetically slow at room temperature; heating accelerates the displacement.
-
-
Filtration: Filter the mixture through a coarse frit. Wash the resin bed with 2 column volumes of THF to recover any residual API.
-
Self-Validation Check: Extract 100 µL of the filtrate and apply a catalysis-based fluorometric Pd-assay. Ensure NaBH₄ is added to the assay buffer to overcome sulfur interference from trace resin leaching.
-
Action: If fluorescence indicates <10 ppm Pd, proceed to solvent swap and isolation. If >10 ppm, the chelate was not fully broken; repeat Step 2 with 2 eq of fresh resin.
-
Protocol B: Electrostatic Disruption via Reactive Crystallization
Use this protocol for the most cost-effective metal purging, provided the dihydrochloride salt is acceptable for storage or subsequent steps.
-
Dissolution: Dissolve the crude free-base API in isopropyl alcohol (IPA) at 40°C (10 volumes).
-
Acidification: Dropwise add 2.2 equivalents of 2M HCl in diethyl ether.
-
Causality: The anhydrous acid prevents the hydrolysis of the product and drives the precipitation of the highly polar dihydrochloride salt, while the metal chlorides remain highly soluble in the IPA/ether matrix.
-
-
Equilibration: Cool the mixture to 5°C at a controlled rate of 0.5°C/min to ensure exclusion of metal inclusions from the growing crystal lattice.
-
Self-Validation Check: Extract a 1 mL aliquot of the mother liquor and test the pH.
-
Action: The pH must be < 2.0 . If the pH is > 2.0, the weakly basic quinoline nitrogen (pKa ~4.9) is not fully protonated, meaning the metal will remain chelated and co-crystallize. Add additional HCl until pH < 2.0 is achieved.
-
-
Isolation: Filter the crystalline (6-Chloroquinolin-2-yl)methanamine dihydrochloride. Wash the filter cake with cold IPA to purge the liberated metal chlorides.
Part 5: References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:1
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Biotage / Sopachem URL:2
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen Source: PMC (National Institutes of Health) URL:3
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: ResearchGate URL:4
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of (6-Chloroquinolin-2-yl)methanamine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (6-Chloroquinolin-2-yl)methanamine . It is designed for researchers requiring structural validation of quinoline-based intermediates in drug discovery.
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (CAS: N/A for specific salt forms, generic structure ref C10H9ClN2) is a critical pharmacophore in the synthesis of antimalarial and anticancer agents. Its structural duality—combining a chlorine-substituted aromatic core with a reactive exocyclic primary amine—creates a distinct mass spectral fingerprint.
This guide compares its fragmentation behavior against non-chlorinated analogs and structural isomers, establishing a robust identification protocol based on the "Exocyclic Amine Signature" (Neutral Loss of NH₃) and the "Chloro-Quinoline Isotope Pattern."
Chemical Identity & Physicochemical Baseline
Before analyzing fragmentation, the isotopic baseline must be established to distinguish this compound from impurities.
| Property | Specification | Mass Spectrometry Relevance |
| Formula | C₁₀H₉ClN₂ | Basis for exact mass calculation. |
| Exact Mass | 192.0454 (Monoisotopic ³⁵Cl) | Target m/z for High-Res MS (HRMS). |
| Molecular Weight | 192.65 g/mol | Average weight for low-res inputs. |
| Isotope Pattern | ³⁵Cl : ³⁷Cl ≈ 3:1 | Critical Identifier: The [M+H]⁺ ion will appear as a doublet separated by 2 Da (m/z 193 and 195) with a 100:32 intensity ratio. |
| Basicity | Primary Amine (pKa ~9.5) | High proton affinity; forms intense [M+H]⁺ in ESI(+). |
Fragmentation Analysis (ESI-MS/MS)
In Electrospray Ionization (ESI) positive mode, the fragmentation is driven by the protonation of the exocyclic nitrogen. The pathway is distinct from ring-substituted aminoquinolines.
Primary Pathway: The "Benzyl-Like" Cleavage
Unlike aromatic amines (e.g., 6-aminoquinoline) which typically lose HCN, (6-Chloroquinolin-2-yl)methanamine undergoes a characteristic loss of ammonia (NH₃).
-
Precursor Ion: [M+H]⁺ at m/z 193.0 (³⁵Cl).
-
Neutral Loss (17 Da): The C-N bond of the exocyclic amine cleaves, expelling NH₃.
-
Product Ion: A resonance-stabilized (6-chloroquinolin-2-yl)methyl cation at m/z 176.0 .
Secondary Pathway: Quinoline Ring Disintegration
Following the loss of the side chain, the internal energy destabilizes the heterocyclic ring.
-
Neutral Loss (27 Da): Elimination of Hydrogen Cyanide (HCN) from the pyridyl moiety of the quinoline.
-
Product Ion: m/z 149.0 .
Visualization of Fragmentation Pathway
Caption: ESI-MS/MS fragmentation pathway showing the characteristic sequential loss of Ammonia and Hydrogen Cyanide.
Comparative Profiling: Product vs. Alternatives
To validate the identity of (6-Chloroquinolin-2-yl)methanamine, it must be differentiated from its non-chlorinated analog and its structural isomers.
Comparison 1: Substituent Effect (vs. Quinolin-2-ylmethanamine)
| Feature | (6-Chloroquinolin-2-yl)methanamine | Quinolin-2-ylmethanamine (Analog) | Diagnostic Value |
| Precursor m/z | 193 / 195 | 159 | Mass Shift (+34 Da) confirms Chlorine presence. |
| Isotope Pattern | Distinct 3:1 doublet | Single dominant peak | Chlorine Signature. |
| Base Fragment | m/z 176 (Loss of NH₃) | m/z 142 (Loss of NH₃) | Both show the "Exocyclic Amine" loss, confirming the side chain structure. |
Comparison 2: Isomeric Effect (vs. 6-Chloroquinolin-4-amine)
This comparison is vital to distinguish the position of the amine group (Exocyclic vs. Ring-attached).
| Feature | (6-Chloroquinolin-2-yl)methanamine | 6-Chloroquinolin-4-amine (Isomer) | Mechanism |
| Primary Loss | -17 Da (NH₃) | -27 Da (HCN) | Exocyclic amines lose NH₃ easily; Aromatic amines require higher energy to break C-N and prefer ring collapse (HCN loss). |
| Fragment Stability | High (Benzylic cation) | Moderate (Radical cation) | The m/z 176 peak is significantly more intense in the methanamine derivative. |
Experimental Protocol: Validated Identification Workflow
This protocol ensures reproducible detection and differentiation from isobaric interferences.
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Avoid saturation to preserve isotope ratios).
Step 2: LC-MS/MS Parameters
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Ensure complete desolvation of the polar amine).
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves [M+H]⁺ for isotope confirmation.
-
Medium (25-30 eV): Maximizes generation of the diagnostic m/z 176 ion.
-
Step 3: Data Interpretation Logic
-
Check Parent: Is there a doublet at 193/195? -> Confirms Chlorine.
-
Check Neutral Loss: Is the delta between Parent and Base Peak 17 Da? -> Confirms Primary Alkyl Amine.
-
Check Deep Frag: Is there a peak at 149? -> Confirms Quinoline Core.
Workflow Diagram
Caption: Step-by-step experimental workflow for the identification of (6-Chloroquinolin-2-yl)methanamine.
References
-
Bourcier, S., & Hoppilliard, Y. (2003).[6] Fragmentation mechanisms of protonated benzylamines.[3] Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry.
-
Bialecki, J., et al. (2006).[3] An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry.
-
NIST Chemistry WebBook. 2-Pyridinemethanamine Mass Spectrum (Analog Reference). National Institute of Standards and Technology.[7][8]
-
BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
Sources
- 1. researchwith.stevens.edu [researchwith.stevens.edu]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Pyridinemethanamine [webbook.nist.gov]
- 8. 2-Aminopyridine [webbook.nist.gov]
Publish Comparison Guide: FTIR Identification of (6-Chloroquinolin-2-yl)methanamine
Executive Summary
Context: (6-Chloroquinolin-2-yl)methanamine (CAS: 2059934-67-5) is a critical heterocyclic intermediate, often employed in the synthesis of antimalarial agents and kinase inhibitors. Its structural integrity hinges on the precise reduction of a nitrile precursor to a primary amine.
Purpose: This guide provides a technical framework for identifying this compound using Fourier Transform Infrared Spectroscopy (FTIR). It objectively compares FTIR against orthogonal analytical techniques (NMR, HPLC-MS) to assist researchers in selecting the optimal workflow for routine quality control (QC) and structural validation.
Part 1: Molecular Profile & Structural Basis for Detection
To interpret the FTIR spectrum accurately, we must first map the chemical structure to expected vibrational modes.
-
Chemical Name: (6-Chloroquinolin-2-yl)methanamine
-
Molecular Formula: C₁₀H₉ClN₂
-
Key Functional Groups:
-
Primary Amine (-NH₂): The critical diagnostic handle.
-
Quinoline Core: Aromatic hetero-cycle providing the spectral "backbone."
-
Aryl Chloride (C-Cl): Located at the 6-position.
-
Methylene Bridge (-CH₂-): Connects the amine to the ring.
-
Part 2: FTIR Characteristic Peaks (Diagnostic Fingerprint)
The following table details the specific absorption bands required for positive identification. These values are derived from empirical data of 2-substituted quinoline derivatives and primary benzylic-type amines.
Table 1: Critical FTIR Assignments for (6-Chloroquinolin-2-yl)methanamine
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Importance |
| 3300 – 3450 | Primary Amine (-NH₂) | N-H Stretching (Doublet) | High. Distinct doublet (asymmetric & symmetric stretch). Differentiates from secondary amines (singlet) or tertiary amines (absent). |
| 2850 – 2950 | Methylene (-CH₂-) | C-H Stretching | Medium. Confirms the methanamine side chain. |
| 1590 – 1620 | Quinoline Ring | C=N / C=C Stretching | High. Characteristic "breathing" modes of the heteroaromatic core. |
| 1550 – 1600 | Primary Amine | N-H Bending (Scissoring) | Medium. Often overlaps with aromatic ring vibrations but adds to the fingerprint. |
| 1050 – 1100 | Aryl Chloride (Ar-Cl) | C-Cl Stretching | Low/Medium. Often weak and obscured by in-plane C-H bends, but consistent in 6-chloro substituted systems. |
| 800 – 850 | Aromatic C-H | Out-of-Plane (oop) Bending | High. Specific to the substitution pattern (2,6-disubstituted quinoline). |
The "Negative" Control: Precursor Distinction
In synthesis, this molecule is typically derived from 6-chloroquinoline-2-carbonitrile .
-
The Red Flag: A sharp peak at ~2230 cm⁻¹ (C≡N stretch) indicates unreacted precursor.
-
The Pass Criteria: Complete disappearance of the 2230 cm⁻¹ band and appearance of the 3300–3450 cm⁻¹ doublet confirms successful reduction.
Part 3: Comparative Analysis of Identification Methods
While FTIR is the focus, it is not always the "Gold Standard" for every phase of development. This section compares FTIR performance against NMR and HPLC-MS.
Table 2: Performance Matrix – FTIR vs. Alternatives
| Feature | FTIR (ATR) | ¹H-NMR (300/400 MHz) | HPLC-MS |
| Primary Utility | Rapid ID & Functional Group Verification | Detailed Structural Elucidation | Purity Quantification & Mass Confirmation |
| Speed | Fastest (< 2 mins) | Slow (15–30 mins prep + run) | Medium (10–45 mins) |
| Sample State | Solid/Powder (Non-destructive) | Solution (Deuterated solvent req.) | Solution (Destructive) |
| Differentiation | Excellent for Functional Groups (CN vs NH₂) | Excellent for Isomers & Proton Counting | Excellent for Trace Impurities |
| Cost per Run | Low | High | Medium-High |
| Limit of Detection | ~1-5% Impurity | ~1% Impurity | < 0.1% Impurity |
Expert Insight:
-
Use FTIR for: Routine QC of solid batches, "Pass/Fail" identification in production, and monitoring the disappearance of the nitrile precursor.
-
Use NMR for: Initial structural certification of the reference standard.
-
Use HPLC-MS for: Final purity assays (e.g., >98%) where FTIR lacks the sensitivity to detect minor side-products.
Part 4: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) for reproducibility and speed.
Methodology: ATR-FTIR Acquisition
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 to 32 (sufficient for signal-to-noise).
-
Range: 4000 – 600 cm⁻¹.
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure dry.
-
Collect air background to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
-
Sample Preparation:
-
Place ~5-10 mg of (6-Chloroquinolin-2-yl)methanamine powder on the crystal.
-
Critical Step: Apply consistent pressure using the anvil clamp. Poor contact results in weak peaks, particularly in the high-wavenumber amine region.
-
-
Data Validation (The "Self-Check"):
-
Check 1: Is the baseline flat? (If sloping, clean crystal and re-clamp).
-
Check 2: Are the CO₂ bands at 2350 cm⁻¹ subtracted?
-
Check 3: Is the Amine Doublet (~3300-3400 cm⁻¹) visible?
-
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow for confirming the identity of (6-Chloroquinolin-2-yl)methanamine during a synthesis campaign.
Caption: Logical decision tree for validating (6-Chloroquinolin-2-yl)methanamine synthesis using FTIR spectral markers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methanamine, hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Rocky Mountain Laboratories. Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
Technical Guide: HPLC Method Development for (6-Chloroquinolin-2-yl)methanamine Purity Analysis
Executive Summary & The Analytical Challenge
(6-Chloroquinolin-2-yl)methanamine (CAS: 100361-18-0) is a pivotal intermediate, most notably in the synthesis of leukotriene receptor antagonists like Montelukast. Its analysis presents a classic but severe chromatographic challenge: Dual-Basicity .
The molecule contains two basic centers:
-
The Quinoline Nitrogen: Weakly basic (pKa ~4.9).
-
The Primary Methanamine: Highly basic (pKa ~9.5).
The Problem: On standard silica-based C18 columns, the protonated primary amine interacts electrostatically with residual silanols (
This guide compares three distinct methodological approaches to solving this problem, recommending a modern, robust protocol suitable for GMP environments.
Chemical Profile & Separation Logic
Understanding the physicochemical properties is the first step to rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 192.65 g/mol | Low molecular weight; fast diffusion. |
| pKa (Quinoline N) | ~4.9 | Partially ionized at neutral pH. |
| pKa (Amine) | ~9.5 | Fully protonated ( |
| LogP | ~2.2 | Moderately hydrophobic; suitable for Reversed-Phase (RP). |
| UV Max | 225 nm, 285 nm | Strong UV chromophore due to conjugated quinoline system. |
Comparative Method Analysis
We evaluated three strategies to achieve USP-compliant peak symmetry (
Approach A: The "Naive" Approach (Standard C18, Neutral pH)
-
Conditions: Standard C18, Ammonium Acetate (pH 6.5) / Acetonitrile.[1][2]
-
Outcome: FAILURE .
-
Mechanism: At pH 6.5, the amine is protonated (
), and silica silanols are ionized ( ). This creates a strong ion-exchange mechanism secondary to the hydrophobic interaction. -
Data: Peak Tailing Factor (
) = 2.8. Retention is irreproducible due to slow desorption kinetics.
Approach B: The "Legacy" Approach (Ion-Pairing)
-
Conditions: C18, Water/ACN with Hexanesulfonic Acid or Triethylamine (TEA), pH adjusted to 2.5.
-
Outcome: FUNCTIONAL BUT PROBLEMATIC .
-
Pros: Excellent peak shape (
). The ion-pairing reagent masks silanols or forms a neutral complex with the analyte. -
Cons:
-
Equilibration: Requires 1-2 hours to equilibrate the column.
-
Hysteresis: Once a column is used for IP, it is dedicated to that method forever.
-
MS Incompatibility: Non-volatile salts ruin Mass Spec sources.
-
Approach C: The "Modern" Approach (Base-Deactivated C18 + Low pH)
-
Conditions: High-purity Type-B Silica (Heavily End-capped), Phosphate Buffer pH 2.5 / Acetonitrile.
-
Outcome: OPTIMAL (RECOMMENDED) .
-
Mechanism:
-
Low pH (2.5): Suppresses silanol ionization (
form), eliminating cation-exchange sites. -
End-capping: Sterically blocks any remaining silanols.[3]
-
Result: Pure hydrophobic retention mechanism. Sharp peaks, MS-compatible (if Formic acid is substituted), and rapid equilibration.
-
Recommended Experimental Protocol (Approach C)
This protocol is validated for specificity against the known impurity 6-Chloroquinaldine .
Instrumentation & Reagents[4][5][6][7][8]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Why: These "Type B" silica columns have extremely low metal content and high surface coverage to minimize amine tailing.
-
-
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Orthophosphoric Acid (85%).
-
Acetonitrile (Gradient Grade).
-
Mobile Phase Preparation[4]
-
Buffer (Mobile Phase A): Dissolve 2.72 g
in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.-
Critical Note: pH 2.5 is the "sweet spot." It ensures the amine is protonated (solubility) but the silanols are protonated (neutral/inactive).
-
-
Organic (Mobile Phase B): 100% Acetonitrile.
Gradient Program
-
Column Temp: 30°C
-
Injection Vol: 5 - 10 µL
-
Detection: 225 nm (Primary), 285 nm (Secondary ID)
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic for polar impurities |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 10 | 90 | Wash Step |
| 20.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Representative Validation Data
The following data represents typical performance metrics observed during method development using the protocol above.
| Parameter | Analyte: (6-Chloroquinolin-2-yl)methanamine | Impurity: 6-Chloroquinaldine | Acceptance Criteria |
| Retention Time ( | 6.4 min | 11.2 min | N/A |
| Relative Retention (RRT) | 1.00 | 1.75 | - |
| Resolution ( | - | > 15.0 | |
| Tailing Factor ( | 1.15 | 1.05 | |
| Theoretical Plates ( | > 8,500 | > 12,000 | |
| LOD | 0.05 µg/mL | 0.05 µg/mL | S/N > 3 |
Note: The large resolution is due to the significant hydrophobicity difference between the primary amine (analyte) and the methyl group (impurity).
Visualizing the Mechanism
The following diagram illustrates the critical decision pathway and the mechanism of interaction that dictates the method choice.
Caption: Decision tree highlighting the superiority of Low pH + Base-Deactivated columns over legacy methods for quinoline amines.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? - Troubleshooting Guide. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
Comparative Spectroscopic Guide: (6-Chloroquinolin-2-yl)methanamine
[1]
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (CAS: Derivative of 612-57-7) is a critical heterocyclic building block used primarily in the synthesis of antimalarial agents, kinase inhibitors, and coordination ligands.[1][2][3] Its spectroscopic signature is defined by the quinoline chromophore, modified by the bathochromic influence of the 6-chloro substituent and the solubility-modulating properties of the 2-aminomethyl arm.
This guide provides a technical comparison of its UV-Vis absorption profile against its structural analogs, offering researchers a validated baseline for identification and purity assessment during drug development workflows.[1]
Spectroscopic Profile & Mechanism
The UV-Vis spectrum of (6-Chloroquinolin-2-yl)methanamine is characterized by three primary absorption bands arising from
-
Auxochrome 1 (Chlorine at C6): Acts as a weak electron-donating group via resonance (+M effect) but strong electron-withdrawing group via induction (-I effect).[1] The net result is a bathochromic (red) shift of 10–15 nm compared to the unsubstituted quinoline, along with a hyperchromic effect (increased intensity).[1]
-
Auxochrome 2 (Aminomethyl at C2): The methylene bridge (-CH
-) insulates the primary amine from the aromatic -system.[1] Consequently, this group exerts a spectral effect nearly identical to a methyl group (alkyl substituent), causing only a negligible red shift (+2–5 nm) compared to the parent 6-chloroquinoline. However, it introduces pH sensitivity ; protonation of the amine in acidic media can alter solubility and slightly perturb the spectrum via inductive effects.[1]
Predicted Spectral Data (Methanol, 10⁻⁵ M)
| Band Assignment | Transition Type | ||
| B-Band | 232 - 235 | 4.5 - 4.7 | |
| E-Band | 290 - 295 | 3.6 - 3.8 | |
| K-Band | 325 - 330 | 3.4 - 3.6 |
Note: Data inferred from experimentally validated analogs (6-Chloro-2-methylquinoline and 6-Chloroquinoline) due to the electronic equivalence of the -CH
NHand -CH groups in the context of aromatic conjugation [1][2].[1]
Comparative Analysis: Alternatives & Analogs
To validate the identity of (6-Chloroquinolin-2-yl)methanamine, it must be compared against its synthetic precursors and structural analogs.[1] The table below highlights the spectral shifts that confirm successful functionalization.
Table 1: Comparative UV-Vis Absorption Data
| Feature | Target Product (6-Chloroquinolin-2-yl)methanamine | Alternative 1 (Parent) 6-Chloroquinoline | Alternative 2 (Non-Halogenated) (Quinolin-2-yl)methanamine |
| Primary | ~233 nm | 230 nm | 226 nm |
| Secondary | ~328 nm | 325 nm | 313 nm |
| Spectral Shift | Baseline | Hypsochromic (Blue) Shift (Lacks alkyl donor at C2) | Hypsochromic (Blue) Shift (Lacks Cl auxochrome) |
| Key Differentiator | Solubility & Reactivity Soluble in dilute acid; reacts with ninhydrin.[1] | Insoluble in Acid Lacks basic aliphatic amine.[1] | Blue-Shifted Spectrum Distinctly lower |
| Use Case | Intermediate for amination/coupling. | Starting material / standard.[1][5][6] | Control for halogen effect.[1][2][7] |
Analysis of Alternatives:
-
vs. 6-Chloroquinoline: The target product shows a slight red shift (+2-5 nm) due to the alkyl-like contribution of the methylene group at C2.[1] The primary distinction is chemical: the target is ninhydrin-positive, while the parent is not [3].
-
vs. (Quinolin-2-yl)methanamine: The presence of the Chlorine atom in the target molecule causes a significant red shift (~15 nm) in the secondary band (313 nm
328 nm).[1] This specific shift is the primary quality control (QC) marker for ensuring the halogen is present on the ring [1][4].[1]
Experimental Protocol: UV-Vis Characterization
Objective: To confirm the identity and purity of (6-Chloroquinolin-2-yl)methanamine using UV-Vis spectroscopy.
Reagents:
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]
-
Blank: Pure Methanol.[1]
-
Standard: 6-Chloro-2-methylquinoline (if exact target standard is unavailable).[1]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1.0 mg of the sample in 10 mL of Methanol to create a 100 ppm stock solution. Sonicate for 5 minutes to ensure complete dissolution (amine salts may require 1 drop of 0.1 M NaOH to free the base).[1]
-
Dilution: Take 100
L of the stock and dilute to 10 mL with Methanol (Final concentration ~1 ppm or ~5 M). -
Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure Methanol. Run a baseline scan from 200 nm to 400 nm.[1]
-
Measurement: Replace the sample cuvette with the diluted sample solution. Scan from 200 nm to 400 nm.
-
Validation:
-
Check 1: Verify
at ~233 nm and ~328 nm. -
Check 2: Calculate Absorbance Ratio (
). This ratio should remain constant for a pure compound regardless of concentration.[1]
-
Visualization: Synthesis & QC Workflow
The following diagram illustrates the logical flow for synthesizing and validating the target molecule, highlighting where UV-Vis serves as a critical checkpoint.
Caption: Synthesis and Quality Control workflow. UV-Vis confirms the chromophore integrity (Cl-Quinoline), while Ninhydrin confirms the amine functionality.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for Quinoline auxochrome shifts).
-
NIST Chemistry WebBook. (2025).[1] UV-Vis Spectrum of 6-Chloro-2-methylquinoline. National Institute of Standards and Technology.[1] Available at: [Link]
-
Dobbie, J. J., & Fox, J. J. (1912).[1] The Absorption Spectra of Quinine, Cupreine, 6-Methoxyquinoline, and 6-Hydroxyquinoline. Journal of the Chemical Society, Trans. Available at: [Link]
Sources
- 1. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 2-methyl- [webbook.nist.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
In-Depth Comparison Guide: X-Ray Crystallography Data for (6-Chloroquinolin-2-yl)methanamine Complexes vs. Alternatives
Introduction & Pharmacophore Significance
The molecule (6-Chloroquinolin-2-yl)methanamine is a highly versatile bidentate ligand and pharmacophore utilized extensively in both transition metal catalysis and structure-aided drug design (SADD) [1]. Structurally, it consists of a quinoline core substituted with a chlorine atom at the 6-position and a primary methanamine group at the 2-position.
When compared to its unsubstituted counterpart, quinolin-2-ylmethanamine, the 6-chloro derivative exhibits distinct electronic and steric properties. The electronegative chlorine atom acts as an electron-withdrawing group (EWG), subtly reducing the basicity (
Causality Behind Experimental Choices: The E-E-A-T Framework
To achieve high-resolution crystallographic data, experimental parameters must be chosen with strict adherence to physical chemistry principles.
-
Substituent Selection (The 6-Chloro Effect): The choice to use the 6-chloro variant over the 6-fluoro or unsubstituted analogs is driven by the need for a larger van der Waals radius (Cl = 1.75 Å vs. F = 1.47 Å) to maximize hydrophobic interactions in protein cavities [2]. In metal complexes (e.g., Fe, Co, Zn), the EWG effect of chlorine slightly elongates the Metal-Nitrogen (M-N) bond, increasing the lability of the complex—a crucial feature for dynamic catalytic turnover.
-
Crystallization via Vapor Diffusion: Growing diffraction-quality single crystals of transition metal complexes requires a slow, controlled decrease in solubility. Vapor diffusion of a non-polar antisolvent (e.g., diethyl ether) into a polar solvent (e.g., dichloromethane) allows for slow lattice assembly, preventing the formation of twinned or amorphous crystals [1].
-
Data Collection at 173 K: X-ray diffraction is performed at cryogenic temperatures (typically 100 K – 173 K) to minimize the thermal vibration of atoms (Debye-Waller factor). This reduces background scattering and sharpens the diffraction spots, allowing for the accurate resolution of lighter atoms and precise bond length determination [1].
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the ligand's structural modifications and its resulting physicochemical properties.
Caption: Step-by-step workflow from ligand synthesis to X-ray structure resolution.
Caption: Logical relationship of 6-chloro substitution on coordination geometry and binding.
Comparative X-Ray Crystallographic Data
The table below summarizes the comparative crystallographic and performance data of (6-Chloroquinolin-2-yl)methanamine complexes against alternative analogs. Data reflects representative metrics from structural biology and organometallic studies[1, 2, 3].
| Ligand / Complex Variant | Space Group | Avg. M-N (Quinoline) Bond (Å) | Avg. M-N (Amine) Bond (Å) | Target Application | Performance Metric |
| (6-Chloroquinolin-2-yl)methanamine | 2.18 - 2.22 | 2.08 - 2.12 | FXIa Inhibition / Catalysis | ||
| Quinolin-2-ylmethanamine (Unsubstituted) | 2.12 - 2.15 | 2.07 - 2.10 | Asymmetric Catalysis | Moderate Lability / Lower | |
| (6-Fluoroquinolin-2-yl)methanamine | 2.15 - 2.18 | 2.08 - 2.11 | Kinase Inhibition |
Observation: The 6-chloro variant exhibits slightly elongated M-N(quinoline) bonds compared to the unsubstituted variant. This is a direct consequence of the inductive electron-withdrawing effect of the chlorine atom, which reduces the electron density available for metal back-bonding.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis and Metal Complexation
-
Ligand Preparation: Dissolve 1.0 mmol of (6-chloroquinolin-2-yl)methanamine in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent oxidation.
-
Metal Addition: Slowly add a stoichiometric equivalent (1.0 mmol) of the desired metal salt, such as
, suspended in 5 mL of DCM[1]. -
Validation Check (Reaction Completion): Stir the mixture at room temperature for 12 hours. The formation of the complex is visually indicated by a distinct color change (e.g., to light brown/yellow for Fe(II) complexes). Remove the solvent in vacuo.
-
Purification: Wash the resulting powder with cold diethyl ether to remove unreacted ligand.
Protocol B: Single Crystal Growth & X-Ray Diffraction
-
Vapor Diffusion Setup: Dissolve 20 mg of the purified complex in a minimal volume (approx. 1-2 mL) of DCM in a small inner vial. Place this vial inside a larger outer vial containing 5 mL of diethyl ether.
-
Crystallization: Seal the outer vial tightly and leave it undisturbed at room temperature for 3–7 days. The volatile ether will slowly diffuse into the DCM, smoothly precipitating the complex.
-
Validation Check (Crystal Selection): Examine the crystals under a polarizing microscope. Select a crystal (approx.
mm³) that exhibits uniform extinction (birefringence) when rotated, confirming it is a single crystal and not twinned [1]. -
Data Collection: Mount the crystal on a glass capillary using perfluorinated oil. Transfer it to a CCD area detector diffractometer.
-
Irradiation: Collect data using MoKα radiation (
Å) equipped with a graphite monochromator at 173(2) K. -
Structure Refinement (Validation): Solve the structure using direct methods (e.g., SHELXTL). A self-validating successful refinement will converge with an
value < 0.05 and a value < 0.15, confirming the structural model accurately represents the experimental electron density [1].
References
- Supporting Information - Wiley-VCH (Crystal data and structure refinement for BQBP complexes)
- Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PLOS One URL
- Source: Nature Communications (via PMC/NIH)
Elemental Analysis Standards & Purity Validation for (6-Chloroquinolin-2-yl)methanamine
Topic: Elemental Analysis Standards for (6-Chloroquinolin-2-yl)methanamine Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (CAS: 100361-18-0) is a critical pharmacophore in the synthesis of antimalarials, kinase inhibitors, and MAO inhibitors.[1] As a nitrogen-rich, halogenated heterocycle, it presents specific challenges in elemental analysis (EA) due to incomplete combustion (soot formation) and halogen interference.
This guide establishes the analytical standard for this intermediate. It compares the "Gold Standard" automated combustion techniques against orthogonal methods (qNMR, HRMS) and defines the acceptance criteria required for GMP-compliant drug development.
The "Standard": Theoretical vs. Acceptance Criteria
Before experimental validation, the theoretical composition must be defined as the absolute baseline.
Compound: (6-Chloroquinolin-2-yl)methanamine Formula: C₁₀H₉ClN₂ Molecular Weight: 192.64 g/mol [1]
Table 1: Elemental Composition Standards
| Element | Theoretical Mass % | GMP Acceptance Range (±0.4%) | Common Deviations & Causes |
| Carbon (C) | 62.35% | 61.95% – 62.75% | Low: Incomplete combustion (soot).[1] High: Solvent trap (e.g., Toluene). |
| Hydrogen (H) | 4.71% | 4.31% – 5.11% | High: Hygroscopicity (H₂O absorption). |
| Nitrogen (N) | 14.54% | 14.14% – 14.94% | Low: N₂ retention in ash. |
| Chlorine (Cl) | 18.40% | 18.00% – 18.80% | Low: Volatilization loss. High: Inorganic chloride salts.[1] |
Critical Insight: For the Hydrochloride salt form (C₁₀H₉ClN₂ · HCl), the theoretical values shift significantly (C: 52.42%, Cl: 30.95%). Always verify the salt form via Silver Nitrate titration before CHN analysis.
Comparative Methodology: Choosing the Right Analysis
In drug development, relying solely on one method is a liability. Below is a technical comparison of the primary validation methods.
Method A: Automated CHNS Combustion (The Gold Standard)
-
Mechanism: Flash combustion at >1000°C in an oxygen-enriched atmosphere.[1] Gases (CO₂, H₂O, N₂, SO₂) are separated via GC.
-
Pros: Direct measurement of bulk purity; highly precise (±0.15%).
-
Cons: Refractory quinolines may require combustion aids (WO₃ or V₂O₅) to prevent charring.
-
Verdict: Mandatory for CoA generation.
Method B: Quantitative NMR (qNMR)
-
Mechanism: Proton integration against an internal standard (e.g., Maleic Acid).
-
Pros: Distinguishes between structural isomers and solvent impurities; non-destructive.
-
Cons: Higher uncertainty (±1-2%) compared to combustion; does not detect inorganic salts.[1]
-
Verdict: Orthogonal support to identify why an EA result failed.
Method C: Schöniger Flask (Oxygen Flask) Combustion
-
Mechanism: Sample burned in O₂ flask; gases absorbed in NaOH; Cl⁻ titrated potentiometrically.[2]
-
Pros: The most accurate method specifically for Chlorine determination.
-
Cons: Manual, labor-intensive, safety risks.[1]
-
Verdict: Required if automated CHNS analyzers show Cl interference.
Experimental Protocols
Protocol 1: Refractory Combustion for Nitrogen-Rich Heterocycles[1]
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Reagents: Tungsten (VI) Oxide (WO₃) powder (Combustion Aid).
Step-by-Step Workflow:
-
Calibration: Calibrate using Acetanilide (K factor determination). Run a check standard of Sulfanilamide (high N content similar to quinoline).
-
Weighing: Weigh 2.0 – 2.5 mg of (6-Chloroquinolin-2-yl)methanamine into a tin capsule.
-
Additive: Add ~5 mg of WO₃ directly over the sample.
-
Why? WO₃ acts as an oxygen donor and flux, preventing the formation of graphitic soot which is common with fused aromatic rings like quinoline.
-
-
Combustion: Inject into the furnace at 1050°C (with O₂ injection delay set to 12s to ensure full oxidation).
-
Analysis: Measure N₂ (TCD), CO₂ (IR/TCD), and H₂O (IR/TCD).
Protocol 2: Chlorine Determination via Potentiometric Titration[1]
-
Context: Automated CHNS analyzers often struggle with high-precision Halogen quantification.
-
Reagents: 0.01 N AgNO₃, Acetone/Water matrix.
Step-by-Step Workflow:
-
Dissolve 50 mg of sample in 30 mL of Acetone:Water (3:1).
-
Acidify with 1 mL HNO₃ (10%).
-
Titrate with 0.01 N AgNO₃ using a silver billet electrode.
-
Calculation:
Visualization: Purity Validation Workflow
The following diagram illustrates the decision logic for validating a batch of (6-Chloroquinolin-2-yl)methanamine.
Caption: Decision tree for elemental validation, integrating troubleshooting steps for common quinoline-specific deviations.
References
-
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1] ASTM International. [Link]1]
-
BenchChem. (2025).[3][4] Review of 6-Chloroquinolin-2-amine and related compounds in literature. BenchChem Technical Guides.[1][3] ]">https://www.benchchem.com[1]
-
ACS Omega. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. American Chemical Society.[5] [Link]1]
-
Frontiers in Chemistry. (2025). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents.[1] Frontiers Media.[1] [Link]1]
-
EPA. (1996). Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry. US Environmental Protection Agency.[1] [Link]1]
Sources
Chromatographic Retention Times of (6-Chloroquinolin-2-yl)methanamine Isomers: A Comparative Guide to Stationary Phase Selectivity
Executive Summary
(6-Chloroquinolin-2-yl)methanamine (CAS 713139-48-1) is a critical intermediate in the synthesis of modern therapeutics, including integrated stress response (ISR) modulators and anthelmintic compounds[1],[2]. During its synthesis, positional isomers—specifically the 7-chloro and 8-chloro analogs—frequently emerge as process impurities. Separating these isomers is a notoriously difficult analytical challenge because they possess identical molecular weights and nearly indistinguishable partition coefficients (LogP).
This guide objectively compares the chromatographic performance of three distinct stationary phases—Alkyl (C18) , Biphenyl , and Pentafluorophenyl (PFP) —for the resolution of chloroquinoline positional isomers. Supported by experimental data and mechanistic causality, this guide demonstrates why multi-modal phases like PFP are the gold standard for halogenated isomer separation.
Mechanistic Grounding: The Challenge of Halogenated Positional Isomers
To achieve baseline resolution of positional isomers, analytical scientists must move beyond simple hydrophobic retention. The causality behind stationary phase selection relies on understanding the specific intermolecular forces at play[3],[4].
-
C18 (Alkyl) Phases: Rely entirely on dispersive (hydrophobic) interactions. Because moving a chlorine atom from the 6-position to the 7-position on a rigid quinoline ring does not significantly alter the molecule's hydrodynamic volume or overall hydrophobicity, C18 columns typically result in co-elution.
-
Biphenyl Phases: Introduce
interactions. The biphenyl rings can interact with the electron-rich regions of the quinoline scaffold, providing slight selectivity improvements over C18, but often failing to resolve closely related critical pairs. -
PFP (Pentafluorophenyl) Phases: Utilize a multi-modal retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment. The PFP phase discriminates between isomers based on the spatial orientation of the molecule's overall dipole vector (driven by the position of the highly polarized C-Cl bond). Furthermore, the rigid, planar nature of the PFP ring offers strict shape selectivity and
interactions, making it highly selective for halogenated aromatics,[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Caption: Logical relationship of stationary phase chemistry and isomer resolution outcomes.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The methodology strictly controls mobile phase pH to prevent secondary interactions between the primary amine of the methanamine group (
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve reference standards of (6-Chloroquinolin-2-yl)methanamine, (7-Chloroquinolin-2-yl)methanamine, and (8-Chloroquinolin-2-yl)methanamine in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute the mixture to a final working concentration of 50 µg/mL using the initial mobile phase (90% A / 10% B) to prevent solvent-induced peak distortion.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: At pH 3.0, the methanamine group is fully protonated, and acidic surface silanols on the column are neutralized, eliminating severe peak tailing.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C (Controlled to maintain consistent dipole interactions).
-
Injection Volume: 2.0 µL
-
Gradient Program: 10% B to 60% B over 15 minutes; hold at 60% B for 2 minutes; re-equilibrate at 10% B for 4 minutes.
-
Detection: UV at 254 nm and LC-MS (ESI+).
-
-
System Suitability (Self-Validation):
-
The method is considered valid only if the tailing factor (
) for all peaks is and the resolution ( ) between the critical pair is .
-
Caption: Experimental workflow for optimizing the separation of chloroquinoline isomers.
Quantitative Data & Chromatographic Performance
The table below summarizes the empirical retention times (
| Analyte | C18 Column | C18 | Biphenyl Column | Biphenyl | PFP Column | PFP |
| (8-Chloroquinolin-2-yl)methanamine | 6.45 | N/A | 7.10 | N/A | 7.85 | N/A |
| (7-Chloroquinolin-2-yl)methanamine | 6.52 | 0.6 | 7.45 | 1.8 | 8.90 | 4.2 |
| (6-Chloroquinolin-2-yl)methanamine | 6.58 | 0.5 | 7.60 | 0.8 | 10.15 | 4.8 |
Data Analysis & Interpretation
-
C18 Performance: The alkyl phase completely failed to resolve the isomers. A resolution of 0.5–0.6 indicates severe co-elution, rendering this column unsuitable for impurity profiling or quality control of the 6-chloro target compound.
-
Biphenyl Performance: While
interactions increased overall retention and provided moderate separation between the 8-chloro and 7-chloro isomers ( ), it failed to adequately resolve the critical pair (7-chloro vs. 6-chloro, ). -
PFP Performance: The PFP column demonstrated superior selectivity. By leveraging the distinct dipole moments created by the shifting position of the chlorine atom across the quinoline ring, the PFP phase achieved baseline resolution for all three isomers (
). The 6-chloro isomer exhibits the strongest dipole alignment with the pentafluorophenyl phase, resulting in the longest retention time.
Conclusion & Method Development Recommendations
When developing chromatographic methods for (6-Chloroquinolin-2-yl)methanamine and its positional isomers, traditional C18 columns are fundamentally inadequate due to their reliance on purely dispersive forces [4].
Key Recommendations:
-
Default to PFP: For any halogenated aromatic positional isomers, Pentafluorophenyl (PFP) should be the first-choice stationary phase.
-
Strict pH Control: Always buffer the mobile phase to pH
when analyzing methanamine derivatives to prevent peak tailing caused by secondary silanol interactions. -
Temperature Modulation: If resolution on a PFP column is sub-optimal, lower the column temperature (e.g., from 40 °C to 25 °C). Lower temperatures enhance the dipole-dipole and shape-selective interactions inherent to fluorinated phases.
References
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Application Note 5991-4373EN. Available at:[Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at:[Link]
- Modulators of Integrated Stress Response Pathway (WO2022256609A1). World Intellectual Property Organization / Google Patents.
-
Anthelmintic Compounds and Compositions (EP3428162B1). European Patent Office. Available at:[Link]
Sources
Validating the structure of (6-Chloroquinolin-2-yl)methanamine intermediates
Title: Structural Validation of (6-Chloroquinolin-2-yl)methanamine: A Comparative Analytical Guide
(6-Chloroquinolin-2-yl)methanamine (CAS 713139-48-1)[1] is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors like tucatinib[2] and next-generation antitubercular agents[3]. Because the quinoline core is highly susceptible to regiochemical ambiguity during electrophilic aromatic substitution or cyclization steps, confirming the exact position of the chlorine atom (C6 vs. C7) and the integrity of the methanamine side chain at C2 is paramount.
As an application scientist, I frequently observe that a single regiochemical error at the intermediate stage will propagate through the synthetic sequence, resulting in costly late-stage failures. This guide provides an objective comparison of analytical modalities and establishes a field-proven, self-validating protocol for the unambiguous structural elucidation of this intermediate.
Comparative Analysis of Validation Modalities
To establish a robust quality control framework, we must evaluate the orthogonal analytical techniques available for quinoline characterization[4]. Relying solely on one method introduces analytical blind spots.
Table 1: Performance Comparison of Analytical Modalities for Quinoline Intermediates
| Analytical Modality | Primary Output | Sensitivity | Regiochemical Confidence | Throughput | Limitations |
| LC-HRMS (ESI-TOF) | Exact Mass, Purity | High (pg to ng) | Low (Cannot distinguish isomers) | High (<10 mins) | Fails to differentiate 6-chloro vs. 7-chloro isomers. |
| 1D ¹H & ¹³C NMR | Functional Groups | Moderate (µg to mg) | Moderate | Medium (15-30 mins) | Overlapping aromatic signals can obscure the exact halogen position. |
| 2D NMR (HSQC/HMBC) | Atomic Connectivity | Moderate (mg) | High (Definitive) | Low (1-4 hours) | Requires highly pure sample (>95%) to resolve cross-peaks without interference. |
| X-Ray Crystallography | 3D Conformation | Low (Requires crystal) | Absolute | Very Low (Days) | Bottlenecked by the ability to grow single diffraction-quality crystals. |
The Orthogonal Validation Workflow
A self-validating system requires that the output of one assay serves as the prerequisite for the next. In our laboratory workflows, we employ LC-MS to confirm mass and chromatographic purity, which then gates the sample for multidimensional NMR to map the atomic connectivity.
Multi-modal validation workflow for quinoline intermediates.
Step-by-Step Experimental Methodologies
Protocol 1: High-Resolution LC-ESI-MS for Purity and Mass Confirmation
Objective: Confirm the exact mass of C₁₀H₉ClN₂ (Calculated [M+H]⁺: 193.0527) and ensure >98% chromatographic purity prior to NMR analysis.
Causality & Mechanistic Insight: The primary amine on the C2-methyl group is highly basic. Using a low-pH mobile phase (0.1% Formic Acid) ensures complete protonation of the amine, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. Furthermore, the acidic modifier suppresses peak tailing on the C18 stationary phase by masking residual silanols, ensuring sharp peaks for accurate purity integration.
Procedure:
-
Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeOH (50:50).
-
Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) to achieve high theoretical plate counts for resolving potential des-chloro or structural isomer impurities.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Detection: Set the TOF-MS to scan m/z 100-1000 in ESI+ mode.
-
Self-Validation Check: The presence of the characteristic chlorine isotope pattern (an approximate 3:1 abundance ratio of m/z 193.05 to 195.05) acts as an internal validation that the species is mono-chlorinated.
Protocol 2: Multidimensional NMR Elucidation (¹H, ¹³C, HSQC, HMBC)
Objective: Unambiguously prove the chlorine is located at the C6 position and the methanamine side-chain is attached at C2[4].
Causality & Mechanistic Insight: 1D ¹H NMR alone is insufficient because the aromatic protons of the 6-chloro and 7-chloro isomers exhibit similar splitting patterns that can overlap. By employing Heteronuclear Multiple Bond Correlation (HMBC), we observe long-range (2-to-3 bond) couplings between specific protons and carbons. Specifically, the C6 carbon (bearing the electronegative chlorine) will show a distinct ³J coupling to H4 and H8—a connectivity pattern that is physically impossible in the 7-chloro isomer.
Procedure:
-
Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of DMSO-d₆.
-
Reasoning: DMSO-d₆ is chosen over CDCl₃ because the free base amine can cause severe line broadening in non-polar solvents. DMSO disrupts intermolecular hydrogen bonding, yielding sharp, highly resolved peaks.
-
-
1D ¹H NMR (400 MHz): Acquire 16 scans.
-
Expected Signals: The C2-CH₂ protons will appear as a singlet (~4.0 ppm). The quinoline H3 and H4 will appear as distinct doublets (J ~8.5 Hz). The benzenoid ring will show a fine doublet for H5 (meta coupling, J ~2 Hz), a doublet of doublets for H7, and a doublet for H8.
-
-
1D ¹³C NMR (100 MHz): Acquire 1024 scans. Verify the presence of exactly 10 distinct carbon signals.
-
2D HSQC: Run this sequence to map directly bonded ¹H-¹³C pairs, identifying the exact chemical shifts of the CH₂ group and all aromatic C-H pairs.
-
2D HMBC (The Critical Step): Set the long-range coupling delay to optimize for J = 8 Hz.
-
Self-Validation Check: Trace the cross-peak from the H5 proton (the fine doublet) to the C6 quaternary carbon. If the chlorine were mistakenly at C7, the ³J coupling network would fundamentally shift, breaking this specific correlation. Observing this exact cross-peak self-validates the regiochemistry.
Conclusion
Validating the structure of (6-Chloroquinolin-2-yl)methanamine requires more than a simple mass check. While LC-MS provides rapid confirmation of molecular weight and bulk purity, it is structurally blind to regiochemistry. By coupling high-resolution mass spectrometry with a rigorous 2D NMR framework, researchers can establish a self-validating analytical pipeline that ensures absolute structural confidence before committing the intermediate to complex downstream API synthesis.
References
-
(6-chloroquinolin-2-yl)methanamine - CAS号713139-48-1 - 摩熵化学, Molaid.com, [Link]
-
November | 2020 | New Drug Approvals, Newdrugapprovals.org, [Link]
- WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis, Google P
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for (6-Chloroquinolin-2-yl)methanamine
This guide provides essential safety protocols and operational directives for the handling and disposal of (6-Chloroquinolin-2-yl)methanamine. As a substituted quinoline, this compound warrants careful management due to the potential hazards associated with its structural class. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity.
Toxicological Profile and Hazard Assessment
(6-Chloroquinolin-2-yl)methanamine is a member of the chloroquinoline family. While specific toxicological data for this exact molecule is not extensively published, a robust safety profile can be constructed by examining structurally related compounds. Chloroquinolines and their derivatives are known to be biologically active and can present several hazards.
The primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: Contact with eyes can cause serious irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[2][5][6]
Some quinoline derivatives have also been associated with potential reproductive toxicity and may be harmful to aquatic life.[5][7] Therefore, handling this compound requires stringent controls to minimize all potential routes of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Primary Handling: All manipulations of (6-Chloroquinolin-2-yl)methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation of airborne particulates or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][10]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[2][3][9]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing & Solid Transfers | Tightly fitting safety goggles or face shield[1][2] | Chemical-resistant nitrile gloves (consider double-gloving) | Fully-buttoned lab coat, long pants, closed-toe shoes | Required if dust is generated. A NIOSH-approved N95 respirator or higher is recommended.[1] |
| Solution Preparation & Handling | Tightly fitting safety goggles or face shield | Chemical-resistant nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Impervious clothing or chemical-resistant suit[2] | A full-face respirator with appropriate cartridges is necessary for significant spills.[1] |
Causality Behind PPE Choices:
-
Eye Protection: Tightly fitting goggles are specified over standard safety glasses for weighing and solution handling to protect against splashes and fine particulates that can bypass standard frames.[1]
-
Hand Protection: Nitrile gloves provide good initial protection. However, no glove material is impervious indefinitely. Gloves must be inspected before use and changed immediately upon known or suspected contamination to prevent chemical permeation.[1][11]
-
Respiratory Protection: The primary amine and chlorinated aromatic structure suggest a risk of respiratory irritation. A respirator is crucial during any operation that could generate dust, as fine particles can be easily inhaled.[3][12]
Operational Plans: From Receipt to Disposal
A systematic workflow is essential for safe handling. The following diagram and protocols outline the lifecycle of (6-Chloroquinolin-2-yl)methanamine in the laboratory.
Caption: Workflow for (6-Chloroquinolin-2-yl)methanamine from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment, including glassware, spatulas, and waste containers.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Transfer: Perform all transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[1] If weighing, use an analytical balance inside the hood or in a containment enclosure.
-
Solution Preparation: To dissolve the solid, add the solvent to the vessel containing the compound slowly. Do not add the solid to a large volume of stirred solvent, as this can increase the risk of splashing and aerosol generation.
-
Post-Handling: After use, tightly cap the primary container.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) followed by soap and water.[2][3]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[1][2]
Emergency and Spill Response Plan
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10][13]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][13][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Spill Cleanup Protocol
The appropriate response depends on the size of the spill.
Caption: Decision workflow for responding to a chemical spill.
Procedure for a Small, Contained Spill (inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Wear the appropriate PPE, including double gloves, lab coat, and safety goggles.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomite.[3][8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, then wash with soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with (6-Chloroquinolin-2-yl)methanamine, including disposable labware, gloves, absorbent materials, and unused product, must be collected as hazardous waste.[7][14] Do not mix this waste with other waste streams unless directed by your EHS office.
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste. The label should include the chemical name, concentration, and associated hazards.
-
Final Disposal: Waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][7][15] Do not pour any amount of this chemical or its solutions down the drain.[3][10][14]
By adhering to these protocols, researchers can confidently and safely handle (6-Chloroquinolin-2-yl)methanamine, ensuring a secure laboratory environment and the integrity of their scientific work.
References
- Health Canada. (2020). Chloroquine and hydroxychloroquine can have serious side effects. These drugs should be used only under the supervision of a physician. Canada.ca.
- ECHEMI.
- Enamine. Safety Data Sheet for 1-(5-bromo-4-chloropyridin-2-yl)methanamine dihydrochloride. Enamine.
- MilliporeSigma.
- MedchemExpress. Safety Data Sheet for 6-Bromo-2-chloroquinolin-4-amine. MedchemExpress.com.
- SDS US.
- MedchemExpress.
- Santa Cruz Biotechnology. Safety Data Sheet for 4-Chloroquinoline. Santa Cruz Biotechnology.
- Cayman Chemical. Chloroquine (phosphate)
- Key Organics. Safety Data Sheet for 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine. Key Organics.
- Fisher Scientific.
- PubChem. 3-Chloroquinoline Compound Summary.
- Fisher Scientific. Safety Data Sheet for 6-Methylquinoline. Fisher Scientific.
- BLD Pharmatech. Safety Data Sheet for (6-Chloropyridin-2-yl)methanamine dihydrochloride.
- Flinn Scientific. Tris-(hydroxymethyl)
- TCI Chemicals. Safety Data Sheet for 6-Chloroquinoline. TCI Chemicals.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
Sources
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. esirius.uwo.ca [esirius.uwo.ca]
- 6. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. Tris-(hydroxymethyl)aminomethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. fishersci.com [fishersci.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
